molecular formula C18H12N6O B3061510 ERK Inhibitor II, Negative Control CAS No. 1177970-73-8

ERK Inhibitor II, Negative Control

Cat. No.: B3061510
CAS No.: 1177970-73-8
M. Wt: 328.3 g/mol
InChI Key: QMBDONCHHMIWFJ-UHFFFAOYSA-N
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Description

ERK Inhibitor II, Negative Control is a useful research compound. Its molecular formula is C18H12N6O and its molecular weight is 328.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality ERK Inhibitor II, Negative Control suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ERK Inhibitor II, Negative Control including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBDONCHHMIWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587897
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177970-73-8
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the ERK Inhibitor II Negative Control (FR180209): Mechanism of Action and Protocol Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extracellular signal-regulated kinase (ERK) pathway is a central conduit for cellular proliferation, differentiation, and survival. Small molecule chemical probes, such as ERK Inhibitor II (FR180204), are indispensable tools for interrogating this cascade[1]. However, the gold standard of modern chemical biology mandates the use of structurally matched negative controls to distinguish true on-target pharmacological efficacy from off-target artifacts.

This technical guide dissects the mechanism of action of the ERK Inhibitor II Negative Control (FR180209) and provides a self-validating experimental framework for its application in drug development and signal transduction research.

Molecular Architecture: The Mechanism of Inactivity

The active probe, FR180204, is a potent pyrazolopyridazinamine derivative that acts as an ATP-competitive inhibitor of ERK1 and ERK2 (IC50 = 510 nM and 330 nM, respectively)[1],. It achieves this by docking precisely into the highly conserved ATP-binding cleft of the kinase domain.

Its negative control counterpart, FR180209 (CAS 1177970-73-8), shares this core pyrazolopyridazinamine scaffold but incorporates subtle structural modifications[2],[3]. These modifications induce steric hindrance, preventing FR180209 from successfully binding the ATP pocket of ERK1/2. Consequently, FR180209 fails to inhibit ERK catalytic activity, establishing it as an ideal baseline reference to validate the specificity of FR180204[3].

G Target Target Kinase (ERK1/2) Substrate Downstream Target (p-RSK Ser380) Target->Substrate Catalytic Activity Active Active Probe (FR180204) Active->Target ATP Pocket Binding Active->Substrate Phosphorylation Blocked NegCtrl Negative Control (FR180209) NegCtrl->Target Steric Clash (No Binding) OffTarget Off-Target Kinases (Aurora B, Chk2) NegCtrl->OffTarget Paradoxical Inhibition

Figure 1: Mechanistic divergence between the active ERK probe and its negative control.

The Paradoxical Off-Target Profile

A common pitfall in assay design is the assumption that a negative control is biologically inert. As researchers, we must recognize that FR180209 possesses its own distinct pharmacological profile.

While inactive against ERK1/2, detailed biochemical assays reveal that FR180209 exhibits potent, isoform-selective inhibition of Aurora B kinase (95% inhibition at 1 µM)[2],[3]. Furthermore, it acts as a modulator of Checkpoint Kinase 2 (Chk2) (81% inhibition at 70 µM ATP), disrupting protein-protein interactions essential for DNA damage response signaling[3],[4]. It also interferes with insulin receptor activation, inhibiting the Insulin Receptor-Related Receptor (IRR/INSRR) by 75%[2],[5].

Understanding these off-target mechanisms is paramount. If a cellular phenotype emerges upon treatment with the negative control, it must be attributed to these secondary targets rather than baseline experimental noise.

Table 1: Comparative Kinase Selectivity Profile
Target KinaseActive Probe (FR180204)Negative Control (FR180209)
ERK1 / ERK2 IC50 = 510 nM / 330 nMNo significant inhibition
Aurora B Kinase No significant inhibition95% inhibition (at 1 µM)
Chk2 No significant inhibition81% inhibition (at 70 µM ATP)
IRR / INSRR No significant inhibition75% inhibition (at 200 µM ATP)

Experimental Design: Establishing a Self-Validating System

To establish a robust, self-validating system, experiments must evaluate downstream substrate phosphorylation rather than relying solely on the phosphorylation state of the primary target.

The Causality of Biomarker Selection: ATP-competitive inhibitors like FR180204 block the catalytic activity of ERK but do not prevent the upstream kinase (MEK) from phosphorylating ERK at T202/Y204. In many cell types, inhibiting ERK abolishes its negative feedback on the RAF/MEK axis, leading to a paradoxical hyperphosphorylation of ERK. Therefore, measuring p-ERK is insufficient and often misleading. True validation of ERK inhibition requires quantifying the phosphorylation of a direct downstream substrate, such as p90 Ribosomal S6 Kinase (RSK) at Ser380[3].

Table 2: Expected Results in Downstream Signaling Analysis
BiomarkerVehicle (DMSO)Active Probe (FR180204)Negative Control (FR180209)Interpretation
p-ERK (T202/Y204) HighHigh (or Increased)HighATP-competitive inhibitors do not block MEK-mediated ERK phosphorylation.
p-RSK (Ser380) HighLowHighValidates on-target ERK catalytic inhibition[3].
p-Chk2 (Thr68) HighHighLowReveals off-target activity of the negative control[3].

Step-by-Step Methodology: Phosphorylation Assay Workflow

The following protocol outlines the optimal use of FR180204 and FR180209 in a comparative immunoblotting assay.

Step 1: Cell Culture and Synchronization

  • Seed cells (e.g., A549 or HeLa) in 6-well plates and grow to 70% confluency.

  • Causality: Serum-starve the cells for 16–24 hours prior to treatment. This reduces basal kinase activity, ensuring the dynamic range of the subsequent stimulation is maximized.

Step 2: Compound Pre-incubation

  • Treat cells with Vehicle (0.1% DMSO), Active Probe (10 µM FR180204), or Negative Control (10 µM FR180209) for 1 hour.

  • Causality: A 1-hour pre-incubation allows the small molecules to cross the lipid bilayer and reach thermodynamic equilibrium with the intracellular ATP pool before the kinase cascade is triggered.

Step 3: Pathway Stimulation

  • Stimulate the cells with EGF (50 ng/mL) or PMA (100 ng/mL) for exactly 15 minutes.

  • Causality: 15 minutes is the optimal temporal window to capture peak transient phosphorylation of the MAPK cascade before negative feedback loops initiate signal decay.

Step 4: Lysis and Protein Extraction

  • Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4).

  • Causality: Phosphatase inhibitors are critical to immediately halt intracellular signaling and preserve the transient phosphorylation states captured at the 15-minute mark.

Step 5: Immunoblotting

  • Resolve proteins via SDS-PAGE and probe for p-RSK (Ser380), total RSK, p-ERK (T202/Y204), total ERK, and a loading control (GAPDH).

Workflow Step1 1. Cell Starvation (Reduce Basal Noise) Step2 2. Pre-incubation (1h, Probes/Ctrl) Step1->Step2 Step3 3. Stimulation (15m, EGF/PMA) Step2->Step3 Step4 4. Cell Lysis (+ Phosphatase Inhibitors) Step3->Step4 Step5 5. Immunoblotting (Targeting p-RSK) Step4->Step5

Figure 2: Step-by-step experimental workflow for validating ERK pathway inhibition.

References

  • [5] Tebubio. "ERK Inhibitor II (Negative control) - 25 mg". Source: tebubio.com. URL: [Link]

Sources

difference between FR180204 and FR180209

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical and functional distinctions between FR180204 and FR180209 .

Comparative Analysis of ERK Inhibition and Chemical Control Strategies

Executive Summary

In the study of the MAPK/ERK signaling pathway, pharmacological validation requires rigorous controls. FR180204 is a widely utilized, ATP-competitive inhibitor selective for ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).

FR180209 , conversely, serves as the designated negative control for FR180204. Structurally analogous yet functionally distinct, FR180209 exhibits negligible activity against ERK1/2.[1] However, researchers must be acutely aware that FR180209 is not inert ; it possesses significant off-target activity against Aurora B kinase .

This guide details the structural basis of this selectivity switch, provides validated experimental protocols for their paired use, and outlines the necessary precautions to avoid data misinterpretation due to FR180209’s off-target profile.

Chemical Identity & Structural Activity Relationship (SAR)

The functional divergence between these two compounds stems from a single, critical substitution on the pyrazolopyridazine scaffold.

2.1 Structural Comparison
FeatureFR180204 (Active Inhibitor)FR180209 (Negative Control)
CAS Number 865362-74-91177970-73-8
Molecular Weight 327.34 g/mol 328.33 g/mol
Chemical Name 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
Critical Moiety Amino group (-NH₂) Hydroxyl group (-OH)
H-Bond Capability Donor/Acceptor (Strong interaction with ERK hinge region)Altered donor/acceptor profile (Disrupts ERK binding)
2.2 The "Selectivity Switch"

The -NH₂ group in FR180204 forms critical hydrogen bonds with the hinge region of the ERK2 kinase domain (specifically interacting with residues Q105 and D106). In FR180209, the substitution of this amine with a hydroxyl (-OH) group sterically and electrostatically destabilizes this interaction, rendering the molecule unable to dock effectively into the ERK ATP-binding pocket.

Pharmacology & Mechanism of Action
3.1 Kinase Selectivity Profile

The following table summarizes the inhibitory potency (IC₅₀) against key targets. Note the inversion of activity between ERK and Aurora B.

Target KinaseFR180204 IC₅₀ (µM)FR180209 IC₅₀ (µM)Biological Implication
ERK1 0.31 (Ki)> 30 (Inactive)FR180204 blocks MAPK signaling.
ERK2 0.14 (Ki)> 30 (Inactive)FR180204 blocks MAPK signaling.[2]
p38α MAPK ~10.0> 30FR180204 has modest selectivity over p38.[2]
Aurora B No Data / Low~1.0 (95% Inh) CRITICAL: FR180209 arrests mitosis.
Aurora A InactiveInactiveSpecificity within Aurora family.

Mechanistic Insight:

  • FR180204 acts as a Type I ATP-competitive inhibitor. It stabilizes the inactive conformation of ERK.

  • FR180209 fails to inhibit ERK but inadvertently fits the ATP pocket of Aurora B kinase, a key regulator of chromosomal segregation during mitosis.

Experimental Protocols

To validate an ERK-dependent phenotype, you must demonstrate that the effect is observed with FR180204 but absent with FR180209.

4.1 Protocol: Paired Chemical Validation (In Vitro)

Objective: Confirm that a cellular phenotype (e.g., proliferation, gene expression) is driven by ERK activity.

Reagents:

  • Stock Solutions: 10 mM in anhydrous DMSO (Store at -20°C).

  • Cell Media: Low-serum (0.1% FBS) or serum-free media is recommended to reduce basal kinase noise.

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., 5,000 cells/well in 96-well plate) and allow attachment (24h).

  • Starvation (Optional): Serum-starve for 12-16h to synchronize the cell cycle and lower basal ERK phosphorylation.

  • Treatment Groups:

    • Vehicle Control: 0.1% DMSO.[2]

    • Active Group: FR180204 (Titration: 0.5 µM, 1 µM, 5 µM, 10 µM).

    • Negative Control Group: FR180209 (Match concentrations: 0.5 – 10 µM).

  • Stimulation: Stimulate cells with Growth Factor (e.g., EGF 10-50 ng/mL) for 15-30 mins (for Western Blot) or 24-48h (for proliferation).

  • Readout:

    • Western Blot: Probe for p-ERK1/2 (Thr202/Tyr204) and p-RSK (downstream substrate).

    • Phenotype:[1][3][4] Measure viability (e.g., MTT/CellTiter-Glo).

Interpretation Criteria:

  • True ERK Effect: Signal is reduced by FR180204 but remains comparable to Vehicle in FR180209 treated cells.

  • Off-Target/Toxicity: Signal is reduced by both compounds (likely general toxicity or off-target effects).

  • Aurora B Artifact: If FR180209 causes cell cycle arrest (G2/M block) or polyploidy, this is due to Aurora B inhibition, not ERK.

Visualization of Signaling & Logic

The following diagram illustrates the distinct impact points of the two compounds within the cellular signaling architecture.

ERK_Inhibition_Logic GrowthFactor Growth Factor (EGF/FGF) RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Substrates Nuclear Substrates (Elk-1, c-Myc) ERK->Substrates Proliferation Cell Proliferation Substrates->Proliferation AuroraB Aurora B (Mitosis/Cytokinesis) Mitosis Mitotic Progression AuroraB->Mitosis FR04 FR180204 (Active Inhibitor) FR04->ERK Inhibits (IC50 ~0.3 µM) FR04->AuroraB No Effect FR09 FR180209 (Negative Control) FR09->ERK No Effect (>30 µM) FR09->AuroraB Off-Target Inhibition (IC50 ~1.0 µM)

Figure 1: Mechanistic divergence between FR180204 and FR180209. Note the off-target inhibition of Aurora B by the negative control FR180209.

Critical Research Considerations
6.1 Solubility and Stability[2]
  • Solubility: Both compounds are hydrophobic. Dissolve in DMSO to create stock solutions (up to 25 mg/mL).

  • Aqueous Stability: Precipitation may occur in aqueous media at concentrations >50 µM. Always vortex vigorously when adding stock to media.

  • Storage: Aliquot stocks to avoid freeze-thaw cycles. Stable at -80°C for 2 years.[5]

6.2 Preventing False Negatives

When using FR180209 as a negative control, ensure you do not interpret cell cycle arrest as "no effect."

  • Scenario: You treat cancer cells with FR180209.

  • Observation: Cells stop dividing.

References
  • Ohori, M., et al. (2005). "Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex."[3][6] Biochemical and Biophysical Research Communications.

  • Ohori, M., et al. (2007). "FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice."[6] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Sigma-Aldrich (Merck). "ERK Inhibitor II, Negative Control, FR180209 - Product Datasheet." Merck Millipore.

  • Tocris Bioscience. "FR 180204: Selective ERK Inhibitor." Tocris.

Sources

Technical Monograph: ERK Inhibitor II Negative Control (CAS 1177970-73-8)

[1][2][3][4][5]

Executive Summary

This technical guide profiles ERK Inhibitor II Negative Control (CAS 1177970-73-8), also known as FR180209 .[1][2] While primarily utilized to validate the on-target specificity of the active ERK1/2 inhibitor FR180204 , this compound possesses a distinct pharmacological profile that researchers must understand to prevent data misinterpretation. This guide details its physicochemical properties, structural divergence from the active inhibitor, and critical off-target activities—specifically against Aurora B Kinase —that challenge the assumption of its biological inertness.

Chemical Identity & Structural Logic

The utility of a negative control lies in its structural similarity to the active drug, preserving physicochemical properties (solubility, cell permeability) while ablating the specific pharmacophore required for target binding.

1.1 Comparative Physicochemical Profile
FeatureActive Inhibitor (FR180204) Negative Control (FR180209)
CAS Number 865362-74-91177970-73-8
Chemical Name 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
Molecular Weight 327.34 g/mol 328.33 g/mol
Formula C₁₈H₁₃N₇C₁₈H₁₂N₆O
H-Bond Donors/Acceptors 2 / 52 / 5
Primary Target ERK1 (

0.31 µM), ERK2 (

0.14 µM)
Inactive against ERK1/2
Critical Off-Target MinimalAurora B Kinase (

)
1.2 Structural Divergence & Mechanism of Inactivity

The transition from FR180204 to FR180209 involves a single functional group substitution at the C3 position of the pyridazine ring:

  • Active (FR180204): Contains an amino group (-NH₂) . This amine functions as a critical hydrogen bond donor, interacting with the hinge region of the ERK1/2 ATP-binding pocket (specifically residues Met108 or similar backbone carbonyls).

  • Negative Control (FR180209): Substitutes the amine with a hydroxyl group (-OH) (tautomerizing to a ketone). This alteration disrupts the specific H-bond network required for high-affinity binding to the ERK kinase hinge, rendering it inactive against ERK1/2 while maintaining the scaffold's general shape and lipophilicity.

Critical Technical Note: The "Hidden" Activity

WARNING: While FR180209 is a negative control for ERK, it is NOT a biologically inert molecule.

High-throughput kinase profiling reveals that CAS 1177970-73-8 is a potent inhibitor of Aurora B Kinase (95% inhibition at 1 µM) and Ack1/TNK2 .

  • Implication: If your experimental readout involves cell cycle progression, mitosis, or cytokinesis (processes governed by Aurora B), this "negative control" may induce a phenotype indistinguishable from, or confounding to, the active ERK inhibitor.

  • Mitigation: Always verify phenotypes using a second, structurally distinct ERK inhibitor (e.g., Ulixertinib) if the negative control elicits a strong response.

Experimental Protocol: Validated Usage Workflow

This protocol ensures the negative control effectively rules out scaffold-based toxicity without introducing solvent artifacts.

3.1 Reconstitution & Storage
  • Solvent: DMSO (Dimethyl Sulfoxide).

  • Solubility: Max ~10 mg/mL.[1]

  • Stock Prep: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 3.28 mg of FR180209 in 1 mL of anhydrous DMSO.

  • Storage: Aliquot into light-protected vials. Stable at -20°C for 6 months. Avoid freeze-thaw cycles >3 times.

3.2 Cellular Assay Setup (Self-Validating Design)

To validate that an observed effect is ERK-specific, the experiment must include three arms:

  • Vehicle Control: DMSO only (matched volume).

  • Active Arm: Cells + FR180204 (e.g., 10 µM).

  • Negative Control Arm: Cells + FR180209 (10 µM).

Step-by-Step Procedure:

  • Seeding: Seed cells (e.g., HeLa, MCF-7) at 70% confluence in 6-well plates.

  • Starvation (Optional): Serum-starve for 16 hours if assessing growth factor-induced ERK activation.

  • Pre-treatment: Add FR180204, FR180209, or DMSO to culture media. Incubate for 1 hour.

    • Note: Concentration of FR180209 must match FR180204 exactly.

  • Stimulation: Stimulate pathway (e.g., EGF 50 ng/mL) for 15 minutes.

  • Lysis & Western Blot:

    • Primary Readout: Phospho-ERK1/2 (Thr202/Tyr204).

    • Downstream Readout: Phospho-RSK (Ser380).

    • Off-Target Check (Validation): Phospho-Histone H3 (Ser10) — Marker of Aurora B activity.

3.3 Interpretation Logic
  • Valid ERK Inhibition: Active arm reduces p-ERK/p-RSK; Negative Control arm shows p-ERK levels comparable to Vehicle.

  • Scaffold Toxicity: Both Active and Negative Control arms show cell death or stress response (e.g., p-JNK elevation).

  • Aurora B Interference: Negative Control arm shows reduced p-Histone H3 or multinucleated cells (cytokinesis failure), despite normal p-ERK levels.

Pathway Visualization

The following diagram illustrates the differential targets of the active inhibitor versus the negative control, highlighting the risk of cross-talk with the cell cycle machinery.

ERK_Control_PathwayFigure 1: Differential Target Selectivity of FR180204 vs. FR180209 (Negative Control)cluster_compoundsChemical ProbesFR_ActiveFR180204(Active Inhibitor)ERKERK1/2(MAPK)FR_Active->ERKInhibits (Ki ~0.14 µM)FR_NegFR180209(Negative ControlCAS 1177970-73-8)FR_Neg->ERKNo BindingAuroraBAurora BKinaseFR_Neg->AuroraBInhibits (IC50 ~1 µM)RSKRSK(Substrate)ERK->RSKElk1Elk-1(Transcription)ERK->Elk1HistoneH3Histone H3(Ser10 Phos)AuroraB->HistoneH3CytokinesisCytokinesisProgressionAuroraB->Cytokinesis

References
  • Ohori, M., et al. (2005). "Identification of a selective ERK inhibitor and its survival influence on pancreatic cancer cells." Biochemical and Biophysical Research Communications. Link

  • Ohori, M., et al. (2007). "FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Sigma-Aldrich. "ERK Inhibitor II, Negative Control (Product Datasheet)." Merck KGaA. Link

  • Santa Cruz Biotechnology. "ERK Inhibitor II, Negative Control (CAS 1177970-73-8)."[3][4] SCBT. Link[4]

  • BenchChem. "ERK Inhibitor II, Negative Control: Chemical Probe Methodologies." BenchChem Technical Library. Link

The Definitive Guide to ERK Inhibitor II (FR180204) and Its Negative Control: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Extracellular Signal-Regulated Kinases (ERK1/2) serve as terminal nodes of the mitogen-activated protein kinase (MAPK) cascade, a pathway implicated in approximately 40% of human cancers[1]. In pharmacological profiling and drug development, validating that a phenotypic response is strictly due to on-target ERK1/2 inhibition requires a structurally matched negative control. This technical guide provides an in-depth analysis of ERK Inhibitor II (FR180204)[2] and its designated negative control (CAS 1177970-73-8)[3], detailing their structural divergence, off-target kinase profiles, and best practices for designing a self-validating experimental system.

Structural and Mechanistic Grounding

To establish scientific integrity in kinase assays, researchers must understand the atomic-level causality of their inhibitors.

The Active Inhibitor (FR180204): FR180204 is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2[2]. Its core chemical structure is a pyrazolopyridazinamine (5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine). The primary amine (-NH2) group on the pyrazolo-pyridazine ring acts as an adenine mimetic. This amine group is essential for forming a critical hydrogen bond within the ATP-binding pocket of the ERK1/2 kinase domain, stabilizing the inhibitor-protein complex and preventing ATP binding[1].

The Negative Control (CAS 1177970-73-8): The designated negative control for ERK Inhibitor II is a nearly identical structural analog where the critical amine group is substituted with a hydroxyl (-OH) group (forming 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol)[3],[4].

The Causality of the Control: This single functional group substitution completely disrupts the hydrogen-bonding network required for ATP-pocket occupation in ERK1/2. Consequently, the negative control exhibits zero inhibitory potency against ERK1/2[3]. By utilizing this matched pair, researchers can isolate on-target ERK-dependent phenotypes from compound-specific structural artifacts.

Off-Target Profiling: The "Active" Nature of the Negative Control

A critical pitfall in assay development is assuming a negative control is biologically inert. The ERK Inhibitor II Negative Control is not a silent molecule; it is specifically inert toward ERK1/2 but possesses its own distinct kinase interaction profile[3]. It acts as an isoform-selective Aurora B kinase inhibitor and affects several other kinases. Understanding this profile is essential for troubleshooting unexpected experimental results and ensuring trustworthiness in data interpretation.

Table 1: Quantitative Kinase Selectivity Profile
Kinase TargetERK Inhibitor II (FR180204)Negative Control (CAS 1177970-73-8)
ERK1 Ki = 310 nM[2]No inhibition[3]
ERK2 Ki = 140 nM[2]No inhibition[3]
Aurora B Minimal activity95% inhibition (at 1 µM; [ATP] = 10 µM)[3]
Chk2 Minimal activity81% inhibition (at 70 µM ATP)[3]
IRR / INSRR Minimal activity75% inhibition (at 200 µM ATP)[3]
p38α IC50 = 10 µM (~30-fold less potent)[2]Not reported as primary target
MEK1, Src, Syk No activity up to 30 µM[2]No activity[3]

Field Insight: If a cellular assay treated with the negative control yields a phenotype (e.g., cell cycle arrest at G2/M or altered DNA damage response), researchers can deduce this is likely an off-target effect mediated by Aurora B or Chk2 inhibition, rather than ERK1/2[3].

Self-Validating Experimental Protocol

To establish a self-validating system, experiments must concurrently evaluate a Vehicle (DMSO), the Active Inhibitor (FR180204), and the Negative Control.

⚠️ Critical Readout Warning (Expertise & Experience)

Because FR180204 is an ATP-competitive inhibitor, it blocks the catalytic activity of ERK1/2, not its upstream phosphorylation by MEK. Furthermore, inhibiting ERK removes its intrinsic negative feedback on RAF/MEK, frequently leading to a paradoxical increase in MEK-mediated ERK phosphorylation[5]. Therefore, measuring p-ERK via Western blot is a fundamentally flawed metric for FR180204 efficacy. Researchers must instead measure the phosphorylation of downstream substrates (e.g., p-RSK) or downstream transcriptional activation (e.g., AP-1)[2],[6].

Step-by-Step Workflow:
  • Cell Synchronization: Seed cells in appropriate multi-well plates and serum-starve for 16-24 hours. Rationale: This reduces basal MAPK activity and synchronizes the cell cycle, lowering background noise.

  • Compound Pre-treatment: Treat parallel wells with Vehicle (0.1% DMSO), FR180204 (e.g., 10-30 µM)[6], and the Negative Control (matched concentration) for 1 to 2 hours prior to stimulation.

  • Pathway Stimulation: Stimulate the MAPK pathway using an appropriate agonist (e.g., EGF, TGF-β) for 15-30 minutes[2]. Rationale: This forces a transient spike in kinase activity, allowing the inhibitor's blocking capability to be clearly visualized against a high signal.

  • Lysis & Extraction: Lyse cells immediately on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Rationale: Phosphorylation states are highly transient and will degrade rapidly without immediate enzymatic quenching.

  • Target Quantification: Perform Western Blotting targeting downstream effectors (e.g., Phospho-p90RSK or AP-1) to confirm functional ERK inhibition.

Pathway and Workflow Visualizations

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->RAF Negative Feedback (Disrupted by FR180204) Substrates Downstream Substrates (e.g., RSK, ELK1, AP-1) ERK->Substrates FR180204 FR180204 (Active Inhibitor) FR180204->ERK ATP-Competitive Inhibition NegCtrl Negative Control (CAS 1177970-73-8) NegCtrl->ERK Fails to bind ATP pocket

Mechanistic divergence of FR180204 and its Negative Control within the MAPK/ERK signaling cascade.

Workflow Step1 1. Cell Seeding & Starvation (Synchronizes cell cycle) Step2 2. Compound Pre-treatment (1-2 hrs) Groups: Vehicle, FR180204, Neg Control Step1->Step2 Step3 3. Pathway Stimulation (e.g., EGF or TGF-β for 15-30 mins) Step2->Step3 Step4 4. Lysis & Protein Extraction (Include Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot Analysis (Target: p-RSK or AP-1, NOT p-ERK) Step4->Step5

Self-validating experimental workflow for assessing ERK inhibition using matched controls.

References

Sources

FR180209 (Irfin1): Chemical Structure, Properties, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FR180209 chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FR180209 , also identified in literature as Irfin1 , represents a unique case study in rational drug design and kinase selectivity profiling. Originally synthesized by Fujisawa Pharmaceutical (now Astellas) as a structural analog to the potent ERK1/2 inhibitor FR180204 , FR180209 was designed to serve as an inactive negative control for ERK signaling studies.

However, subsequent comprehensive kinase profiling revealed that FR180209 is not merely an inert compound. It acts as a highly selective, ATP-competitive inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) , specifically targeting the unphosphorylated (inactive) conformation of these kinases.[1][2] This guide details the physicochemical properties, structural biology, and experimental protocols for utilizing FR180209 as both a negative control for ERK and a specific probe for IR/IGF-1R signaling.

Chemical Identity & Physicochemical Properties

FR180209 is a pyrazolopyridazine derivative.[1][2][3][4][5][6] Its structural distinction from the active ERK inhibitor FR180204 lies in the absence of a key hydrogen-bond donor, which ablates its affinity for the ERK ATP-binding pocket while creating a niche specificity for the IR/IGF-1R activation loop.

Structural Specifications
PropertyDetail
Common Names FR180209, Irfin1, ERK Inhibitor II Negative Control
Chemical Name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
CAS Number 1177970-73-8
Molecular Formula C₁₈H₁₂N₆O
Molecular Weight 328.33 g/mol
Appearance Solid (often Green or Yellow-Green)
Solubility DMSO (up to 25 mM); Ethanol (Low); Water (Insoluble)
Cell Permeability Yes
Structural Comparison (FR180209 vs. FR180204)

The structure-activity relationship (SAR) of this series highlights a critical "molecular switch":

  • FR180204 (Active ERK Inhibitor): Contains a primary amine that forms a bidentate hydrogen bond with Asp-106 and Asn-105 in the ERK2 hinge region.[2]

  • FR180209 (Inactive ERK Analog): Replaces the amine/pyridine motif with a hydroxyl/pyridazine scaffold. This modification prevents the bidentate interaction required for ERK inhibition, rendering it inactive against MAPK pathways (IC₅₀ > 10 µM), yet permissive for IR/IGF-1R binding.

Mechanism of Action & Pharmacology

The "Negative Control" Paradigm (ERK Signaling)

In MAPK research, FR180209 is the gold-standard negative control for FR180204.

  • Target: Extracellular Signal-Regulated Kinase (ERK1/2).[6]

  • Activity: Inactive .

  • Utility: Differentiates off-target toxicity from genuine ERK pathway inhibition in cellular assays.[6]

The "Irfin1" Paradigm (IR/IGF-1R Signaling)

As discovered by Anastassiadis et al. (2013), FR180209 is a Type II-like inhibitor for the Insulin Receptor family.

  • Target: IR and IGF-1R.[1][2][7][8]

  • Mechanism: Conformation-selective inhibition. FR180209 binds preferentially to the inactive, unphosphorylated state of the kinase. It stabilizes the activation loop in a conformation that prevents ATP binding and autophosphorylation.

  • Selectivity: High.[2] In a panel of 300 kinases, it showed >90% selectivity for IR/IGF-1R over other tyrosine kinases.

  • Off-Targets:

    • Aurora B Kinase: Significant inhibition (~95% at 1 µM).

    • Chk2, Ack1: Moderate inhibition at high concentrations.

Signaling Pathway Visualization

The following diagram illustrates the dual pharmacological profile of FR180209: its lack of effect on the MAPK pathway versus its potent blockade of the Insulin/IGF-1 signaling axis.

FR180209_Mechanism FR180209 FR180209 (Irfin1) (Compound) ERK ERK1/2 (MAPK Pathway) FR180209->ERK NO INHIBITION (Negative Control) IR_IGF1R IR / IGF-1R (Insulin Pathway) FR180209->IR_IGF1R POTENT INHIBITION (Stabilizes Inactive State) AuroraB Aurora B (Mitosis) FR180209->AuroraB OFF-TARGET (~95% Inhibition) Glucose Glucose Uptake Metabolism FR180209->Glucose Blocks Proliferation Cell Proliferation ERK->Proliferation Promotes IR_IGF1R->Glucose Promotes Mitosis Mitotic Progression AuroraB->Mitosis Regulates

Figure 1: Pharmacological interaction map of FR180209 showing selective inhibition of IR/IGF-1R and Aurora B, while sparing ERK.

Experimental Protocols

Reconstitution & Storage

FR180209 is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media.

  • Solvent: Dissolve powder in high-grade DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a stock solution of 10 mM or 25 mM .

  • Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 1 year) or -80°C (stable for 2+ years). Protect from light.

In Vitro Kinase Assay (IR/IGF-1R)

To validate FR180209 activity, use a biochemical assay detecting ADP production or substrate phosphorylation.

  • Buffer Conditions: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific IGF-1R peptide substrate.

  • ATP Concentration: Perform assay at Km(app) for ATP (typically 10–50 µM) to allow competition.

  • Protocol:

    • Incubate Recombinant IR or IGF-1R (unphosphorylated preferred) with FR180209 (0.1 – 10 µM) for 15 minutes at Room Temperature.

    • Initiate reaction by adding ATP and Substrate.

    • Incubate for 30–60 minutes at 30°C.

    • Detect activity via radiometric (³³P-ATP) or fluorescence/luminescence readout.

  • Expected Result: IC₅₀ ≈ 0.5 – 5 µM depending on ATP concentration and kinase phosphorylation state.

Cellular Negative Control Assay (ERK)

When using FR180209 to validate FR180204 data:

  • Cell Line: A549 or HeLa.

  • Treatment Groups:

    • Vehicle (DMSO).[2]

    • FR180204 (Active ERK inhibitor, 10–50 µM).

    • FR180209 (Negative Control, 10–50 µM).

  • Stimulation: Stimulate cells with PMA or EGF for 15 minutes.

  • Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) and downstream substrates (e.g., p-RSK).

  • Validation Criteria: FR180204 should abolish p-RSK signal; FR180209 should show signal intensity comparable to Vehicle.

Critical Analysis & Troubleshooting

Interpreting "Selectivity"

While FR180209 is a "negative control" for ERK, it is not a biologically inert compound.[6]

  • Risk: If you observe a biological phenotype with FR180209 treatment (e.g., reduced cell growth), do not assume it is non-specific toxicity. It is likely due to IGF-1R/IR inhibition or Aurora B inhibition .

  • Mitigation: Always verify the phosphorylation status of Akt (downstream of IR/IGF-1R) and Histone H3 (downstream of Aurora B) when using this compound.

Comparison with Other Inhibitors
CompoundPrimary TargetMechanismUse Case
FR180209 IR / IGF-1RType II (Inactive Conf.)[9]Negative control for ERK; Probe for inactive IR.[6]
FR180204 ERK1/2Type I (ATP Competitive)Direct ERK pathway inhibition.
OSI-906 IR / IGF-1RType I (Active Conf.)Clinical IGF-1R inhibition standard.
BMS-754807 IR / IGF-1RType IPotent dual inhibitor.[1][2]

References

  • Anastassiadis, T., Duong-Ly, K. C., Deacon, S. W., et al. (2013). A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor. Journal of Biological Chemistry, 288(39), 28068–28080. Link

  • Ohori, M., Kinoshita, T., Okubo, M., et al. (2005). Identification of a selective ERK inhibitor and its conduct in in vitro and in vivo models. Biochemical and Biophysical Research Communications, 336(1), 357–363. Link

  • Davis, M. I., Hunt, J. P., et al. (2011).[2] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Link

  • PubChem Compound Summary. (n.d.). CID 44243685 (FR 180209). National Center for Biotechnology Information. Link

Sources

Advanced Protocols for ERK Pathway Negative Control Identification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for identifying and validating negative control compounds for ERK pathway inhibition, moving beyond simple vehicle controls to ensure pharmacological specificity.

The Crisis of Specificity in Kinase Inhibition

In the development of MEK/ERK inhibitors, a common experimental error is equating a Vehicle Control (DMSO) with a Negative Control .

  • Vehicle Control: Accounts for the solvent's toxicity.

  • Negative Control: Accounts for the scaffold's off-target toxicity.[1]

Many kinase inhibitors possess a "privileged scaffold" (e.g., pyrazolopyrimidines) that can bind off-target proteins (e.g., adenosine receptors, other kinases) unrelated to the ERK pathway. Without a structural analog that is kinase-inactive, phenotypic data cannot be definitively attributed to ERK inhibition.

Validated Negative Control Pairs

The following table lists the "Gold Standard" pairs where a specific, structurally matched inactive analog is commercially available or chemically defined.

Table 1: Validated ERK/MEK Inhibitor & Negative Control Pairs
TargetActive InhibitorNegative Control CompoundChemical DistinctionMechanism of Inactivity
MEK1/2 U0126 U0124 U0124 lacks the amino groups on the phenyl rings found in U0126.Loss of key hydrogen bonds required for stabilization in the MEK allosteric pocket.
ERK1/2 FR180204 (ERK Inhibitor II)FR180209 (ERK Inhibitor II Neg. Control)Substitution of the pyrazolo-amine (active) with a hydroxyl group (inactive).Steric/electronic clash prevents ATP-competitive binding in the ERK active site.
p38 (Cross-Ref)*SB203580 SB202474 Isomeric structural change.Prevents binding to the p38 ATP pocket while maintaining scaffold properties.

*Note: While SB203580 targets p38, it is frequently used in ERK studies to prove that a phenotype is NOT p38-dependent. SB202474 is the essential negative control for this exclusion.

Identification Strategy for Clinical-Grade Inhibitors

For modern clinical inhibitors (e.g., Trametinib , Ulixertinib , Cobimetinib ), vendors rarely sell a dedicated "inactive analog." In these cases, you must construct a Synthetic Negative Control System using Orthogonal Validation.

The Orthogonal Validation Protocol

If a direct negative control is unavailable, use two chemically distinct inhibitors that target the same kinase but bind to different pockets or have different off-target profiles.

  • Logic: If Compound A (Allosteric MEK inhibitor) and Compound B (ATP-competitive ERK inhibitor) produce the same phenotype, the effect is likely on-pathway.

  • Recommended Pair:

    • Inhibitor A: Trametinib (MEK1/2 Allosteric).

    • Inhibitor B: Ulixertinib (ERK1/2 ATP-competitive).[2]

    • Control: If the phenotype persists with only one drug but not the other, the effect is off-target.

Visualizing the Control Strategy

The following diagrams illustrate the pathway intervention points and the decision logic for selecting the correct control.

Diagram 1: ERK Signaling & Inhibitor Intervention Points[3]

ERK_Pathway RTK RTK (Receptor) RAS RAS (GTPase) RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (Thr202/Tyr204) Substrates Nuclear/Cytosolic Substrates (c-Fos, Elk-1) ERK->Substrates U0126 Inhibitor: U0126 (Control: U0124) U0126->MEK FR180204 Inhibitor: FR180204 (Control: FR180209) FR180204->ERK

Caption: Schematic of the MAPK/ERK cascade showing specific intervention nodes for U0126 (MEK) and FR180204 (ERK) alongside their respective negative controls.

Diagram 2: Negative Control Selection Workflow

Control_Selection Start Start: Select Inhibitor CheckCommercial Is a specific inactive analog available? Start->CheckCommercial UseAnalog Use Analog (e.g., U0124 for U0126) CheckCommercial->UseAnalog Yes CheckChiral Is the drug chiral? CheckCommercial->CheckChiral No Genetic Validation: CRISPR/RNAi of Target UseAnalog->Genetic Confirm UseEnantiomer Synthesize/Buy Inactive Enantiomer CheckChiral->UseEnantiomer Yes Orthogonal Use Orthogonal Approach (Distinct Chemotypes) CheckChiral->Orthogonal No Orthogonal->Genetic Confirm

Caption: Decision tree for identifying the appropriate negative control strategy based on compound availability and chemical structure.

Experimental Validation Protocols

Protocol A: Biochemical Selectivity Verification

Before using a negative control in cell-based assays, confirm its inactivity against the target kinase.

  • Assay: In vitro kinase assay (e.g., ADP-Glo or Radiometric).

  • Conditions: Test the Negative Control at 10x and 100x the IC50 of the Active Inhibitor.

  • Acceptance Criteria: Negative Control must show <10% inhibition at the highest concentration tested.

Protocol B: Western Blot "On-Target" Confirmation

This assay confirms that the Active Inhibitor blocks the pathway while the Negative Control does not.

  • Cell Line: A431 or HeLa (high EGFR/MAPK activity).

  • Treatment:

    • Lane 1: DMSO (Vehicle).

    • Lane 2: Active Inhibitor (e.g., U0126, 10 µM).

    • Lane 3: Negative Control (e.g., U0124, 10 µM).

  • Stimulation: EGF (100 ng/mL) for 15 mins.

  • Readout:

    • Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

    • Loading Control: Total ERK1/2 (NOT GAPDH/Actin; you must normalize to total kinase).

  • Expected Result:

    • Lane 1: High pERK signal.

    • Lane 2: Abolished pERK signal.

    • Lane 3: High pERK signal (Identical to Lane 1).

    • Note: If Lane 3 shows inhibition, the negative control is toxic or active at that concentration.

References

  • Favata, M. F., et al. (1998).[3] Identification of a novel inhibitor of mitogen-activated protein kinase kinase.[3][4] Journal of Biological Chemistry. (Establishes U0126 and its inactive analog U0124).[3][5][6][7]

  • Ohori, M., et al. (2005).[8][9] Identification of a selective ERK inhibitor and structural determination of the ERK2/inhibitor complex. Biochemical and Biophysical Research Communications. (Describes FR180204 and its SAR leading to negative controls).

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell. (Defines best practices for negative controls in kinase chemical biology).

  • Tocris Bioscience. (n.d.). U0124 Product Information. (Commercial validation of U0124 as the negative control for U0126).

  • Sigma-Aldrich. (n.d.). ERK Inhibitor II, Negative Control (FR180209). (Technical specifications for CAS 1177970-73-8).[10]

Sources

Technical Guide: ERK Inhibitor II (FR180204) vs. Negative Control

[1][2]

Executive Summary

This guide provides a rigorous technical comparison between ERK Inhibitor II (FR180204) , a potent ATP-competitive inhibitor of ERK1/2, and its structural analog, ERK Inhibitor II Negative Control .

For researchers in signal transduction, distinguishing on-target kinase inhibition from off-target scaffold toxicity is critical. While upstream MEK inhibitors (e.g., U0126) are common, direct ERK inhibitors like FR180204 are essential for dissecting ERK-specific feedback loops and bypassing MEK-independent activation. This guide details the mechanistic differences, experimental protocols, and the critical "phosphorylation paradox" required to interpret data correctly.

Part 1: Mechanistic Profiling & Selectivity

The Active Compound: ERK Inhibitor II (FR180204)

FR180204 is a cell-permeable pyrazolo-pyridazinamine.[1][2][3] Unlike MEK inhibitors which prevent the phosphorylation of ERK, FR180204 binds directly to the ATP-binding pocket of ERK1 and ERK2, preventing them from phosphorylating downstream substrates.

  • Target: ERK1 (MAPK3) and ERK2 (MAPK1).

  • Mechanism: Type I ATP-competitive inhibition.

  • Potency: IC50 = 510 nM (ERK1), 330 nM (ERK2) [1].[1][2][3]

  • Selectivity: Exhibits ~20-fold selectivity over p38α MAP kinase and minimal activity against MEK1, MKK4, or PKCα [2].[1][2][3][4][5]

The Negative Control

The Negative Control (CAS 1177970-73-8) is a structural analog of FR180204. It retains the core pyrazolo-pyridazinamine scaffold but lacks the specific hydrogen-bonding motifs required to dock effectively into the ERK ATP-binding pocket.

  • Purpose: To validate that observed biological effects (e.g., apoptosis, cell cycle arrest) are due to ERK inhibition and not general toxicity of the chemical scaffold.

  • Activity: Inert against ERK1/2 at effective concentrations of the active compound.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the precise intervention point of FR180204 compared to upstream inhibitors, highlighting why pERK levels may remain high during treatment.

ERK_PathwayGrowthFactorGrowth Factor(EGF/FGF)RTKRTKGrowthFactor->RTKRASRAS-GTPRTK->RASRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERK_InactiveERK1/2(Inactive)MEK->ERK_InactivePhosphorylationERK_Activep-ERK1/2(Phosphorylated)MEK->ERK_ActivePhosphorylationRSKRSKERK_Active->RSKPhosphorylationElk1Elk-1(Transcription)ERK_Active->Elk1PhosphorylationFeedbackNegative Feedback(Phosphatases/Raf)ERK_Active->FeedbackU0126MEK Inhibitors(U0126/PD98059)U0126->MEKInhibitsFR180204ERK Inhibitor II(FR180204)FR180204->ERK_ActiveCompetes with ATPBlocks Substrate Phos.NegControlNegative Control(Inert)NegControl->ERK_ActiveNo BindingFeedback->RAFInhibition

Caption: FR180204 inhibits downstream signaling (RSK/Elk-1) but does not block ERK phosphorylation by MEK. In fact, by blocking the negative feedback loop, FR180204 can lead to sustained or elevated p-ERK levels.

Part 2: Comparative Data Profile

Chemical & Biological Properties
FeatureERK Inhibitor II (Active)Negative Control
Common ID FR180204ERK Inhibitor II Neg.[1][3][4][6] Ctrl
CAS Number 865362-74-91177970-73-8
Target IC50 (ERK1) ~510 nM> 30 µM (Inactive)
Target IC50 (ERK2) ~330 nM> 30 µM (Inactive)
Target IC50 (p38α) ~10,000 nM (Low)Inactive
Solubility DMSO (up to 20 mg/ml)DMSO (up to 20 mg/ml)
Cell Permeability YesYes
Dosage Strategy

To ensure specificity, a concentration window must be maintained.

  • Optimal Range: 10 µM – 30 µM.[1][2][3]

  • Toxicity Threshold: > 50 µM may induce non-specific cytotoxicity or off-target inhibition of p38 MAP kinase.

  • Control Usage: The Negative Control must be used at the exact same molar concentration as the active compound (e.g., if treating with 20 µM FR180204, use 20 µM Negative Control).

Part 3: Experimental Protocol (Cellular Assay)

Pre-Experimental Setup

Reconstitution:

  • Dissolve both compounds in high-grade DMSO to create a 10 mM stock .

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Critical Step: Verify the DMSO concentration in the final culture medium does not exceed 0.5% (v/v), as DMSO alone can induce mild stress signaling.

Treatment Workflow

This protocol is designed to assess the inhibition of ERK-mediated phosphorylation of downstream targets (e.g., p-RSK or p-Elk1).

WorkflowStep11. Seed Cells(70-80% Confluence)Step22. Serum Starvation(12-24 Hours)Step1->Step2Step33. Pre-Treatment(Active vs Neg Ctrl)(30-60 mins)Step2->Step3Step44. Stimulation(EGF/PMA)(5-15 mins)Step3->Step4Step55. Lysis & Western BlotStep4->Step5

Caption: Standard workflow for evaluating kinase inhibitor efficacy. Pre-treatment ensures the inhibitor occupies the ATP pocket before the activation signal arrives.

Detailed Steps:

  • Starvation: Replace growth medium with serum-free medium for 12–18 hours. This reduces basal ERK activity to a clean baseline.

  • Inhibitor Addition:

    • Group A: Vehicle (DMSO only).

    • Group B: Negative Control (e.g., 20 µM).

    • Group C: FR180204 (e.g., 20 µM).

    • Incubate for 60 minutes at 37°C.

  • Stimulation: Add EGF (10–50 ng/mL) or PMA (100 nM) directly to the medium for 10–15 minutes.

  • Lysis: Rapidly aspirate medium and lyse in cold RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

Part 4: Interpreting Results (The "pERK Paradox")

This is the most common point of failure in using FR180204. Because FR180204 inhibits the catalytic activity of ERK, not its activation by MEK, the Western Blot results will differ from upstream inhibitors like U0126.

Expected Western Blot Signatures
Protein TargetVehicle + StimulationFR180204 (Active) Negative Control U0126 (MEK Inhibitor)
Total ERK1/2 UnchangedUnchangedUnchangedUnchanged
p-ERK1/2 (Thr202/Tyr204) HIGH HIGH (or Increased) HIGH LOW
p-RSK (Downstream) HIGHLOW HIGHLOW
p-Elk1 (Downstream) HIGHLOW HIGHLOW
Analysis Logic
  • p-ERK Levels: Do NOT use p-ERK reduction as a readout for FR180204 efficacy. FR180204 binds the ATP pocket; it does not block MEK from phosphorylating the TEY motif on ERK.

    • Insight: In many cell lines, FR180204 treatment leads to hyperphosphorylation of ERK because the negative feedback loop (where active ERK phosphorylates Raf/MEK to slow down the pathway) is broken [5].

  • p-RSK / p-Elk1: These are the true readouts. If FR180204 is working, phosphorylation of these substrates must decrease significantly compared to the Negative Control.

  • Negative Control Validation: The Negative Control lane should look identical to the Vehicle lane. If the Negative Control reduces p-RSK, the compound concentration is too high, causing off-target toxicity.

Part 5: References

  • Ohori, M., et al. (2005).[1][3] Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[5][7] Biochemical and Biophysical Research Communications, 336(1), 357-363. Link

  • Merck Millipore. (n.d.). ERK Inhibitor II, FR180204 Product Information. Calbiochem.[1][3] Link

  • Tocris Bioscience. (n.d.). FR 180204 Product Datasheet. Tocris. Link

  • Roskoski, R. Jr. (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological Research, 66(2), 105-143. Link

  • Caunt, C. J., et al. (2015). Spatiotemporal regulation of ERK signaling. Cold Spring Harbor Perspectives in Biology, 7(7), a019257. Link

FR180209 kinase selectivity specificity data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

FR180209 , also designated as Irfin1 , represents a paradigmatic case of "serendipity in chemical biology." Originally synthesized as a structural negative control for the potent ERK1/2 inhibitor FR180204 , FR180209 was subsequently identified through broad-spectrum kinome profiling as a highly selective inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) .

Unlike Type I inhibitors that target the active conformation of kinases, FR180209 functions as a conformation-selective probe, preferentially binding to the inactive, unphosphorylated state of the IR/IGF-1R kinase domains. Its selectivity profile is exceptional; in a screen of 290 human kinases, it exhibited negligible cross-reactivity, making it one of the most "uni-specific" small molecules documented in kinase chemical biology.

This guide details the biochemical profile, structural determinants of specificity, and experimental protocols for utilizing FR180209 as a chemical probe.

Chemical & Pharmacological Profile

The specificity of FR180209 is driven by a subtle structural modification to the pyrazolopyridazine scaffold of its parent compound, FR180204.

FeatureFR180204 (ERK Inhibitor) FR180209 (Irfin1)
Chemical Class PyrazolopyridazinePyrazolopyridazine
Key Substituent Primary Amine (–NH₂)Hydroxyl Group (–OH)
Primary Target ERK1/2 (MAPK1/3)Insulin Receptor (IR) / IGF-1R
Binding Mode Type I (ATP-competitive, Active)Type II-like (Inactive Conformation)
Mechanism H-bond donor to ERK GatekeeperStabilizes Activation Loop (A-loop)
Structural Determinants of Selectivity

The primary amine in FR180204 forms a critical bidentate hydrogen bond with the backbone amide of Asp106 and the side chain of Asn105 in the ERK2 hinge region. In FR180209, the substitution of this amine with a hydroxyl group abolishes this interaction, stripping the compound of ERK inhibitory activity. Conversely, this modification permits the molecule to occupy the ATP-binding pocket of the inactive IR/IGF-1R , stabilizing the activation loop in a conformation that prevents autophosphorylation.

Kinase Selectivity Data

The following data aggregates results from radiometric "HotSpot" kinase assays and broad-spectrum profiling panels.

Primary Target Potency (IC50)
Target KinaseStateFR180209 IC50 (µM)FR180204 IC50 (µM)
Insulin Receptor (IR) Inactive (Unphosphorylated)1.8 5.4
IGF-1R Inactive (Unphosphorylated)10.2 32.5
ERK1 Active> 50 (Inactive) 0.3
ERK2 Active> 50 (Inactive) 0.5

Analytic Insight: FR180209 is approximately 6-fold more potent against IR than IGF-1R. This differentiation is attributed to subtle conformational differences in the N-terminal lobes of the two receptors.[1]

Broad-Spectrum Selectivity (The "Uni-Specific" Profile)

In a screen against 290 human kinases at a concentration of 0.5 µM :

  • IR Inhibition: 73%[1][2][3]

  • Off-Target Hits: 0 kinases were inhibited by >21%.[2]

  • Selectivity Score: FR180209 possesses a near-perfect Gini coefficient for selectivity, distinguishing it from promiscuous Type I tyrosine kinase inhibitors (TKIs).

State-Dependent Inhibition

FR180209 efficacy is inversely correlated with the phosphorylation state of the receptor, confirming its mechanism as an inactive-conformation stabilizer.

IR Phosphorylation StateFR180209 Inhibition Efficacy
Unphosphorylated (0P) High
Monophosphorylated (1P) Moderate
Diphosphorylated (2P) Low
Triphosphorylated (3P) Resistant

Signaling Pathway Context

FR180209 acts at the apex of the insulin signaling cascade. By locking the receptor in an inactive state, it prevents the recruitment of IRS proteins and the subsequent activation of the PI3K/AKT and MAPK branches.

InsulinSignaling Ligand Insulin / IGF-1 Receptor IR / IGF-1R (Tyrosine Kinase) Ligand->Receptor Binding IRS IRS-1/2 Receptor->IRS Phosphorylation (Y) GRB2 GRB2 / SOS Receptor->GRB2 Recruitment FR180209 FR180209 (Irfin1) (Inhibits Autophosphorylation) FR180209->Receptor Stabilizes Inactive State PI3K PI3K IRS->PI3K AKT AKT (PKB) PI3K->AKT mTOR mTORC1 AKT->mTOR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK

Figure 1: Mechanism of Action.[2][4] FR180209 intervenes at the receptor level, preventing autophosphorylation and downstream signal transduction.

Experimental Methodologies

To replicate the selectivity data or utilize FR180209 in your own assays, follow these validated protocols.

In Vitro Kinase Assay (Radiometric)

Standard validation for IC50 determination.

  • Reagent Prep: Prepare Base Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL final).

  • Kinase: Recombinant Human IR or IGF-1R (cytoplasmic domain), unphosphorylated.

  • Compound Addition: Deliver FR180209 in 100% DMSO via acoustic technology (Echo 550) or serial dilution. Final DMSO concentration must be <1%.

  • ATP Initiation: Add ¹⁰µM [γ-³³P]-ATP to initiate the reaction.

    • Note: Low ATP is critical to detect competitive binding, though FR180209 is an inactive-conformation binder, it competes with ATP for the pocket.

  • Incubation: 2 hours at Room Temperature (RT).

  • Termination: Spot reactions onto P81 ion-exchange filter paper.

  • Wash: Wash filters extensively with 0.75% Phosphoric Acid to remove unbound ATP.[5]

  • Quantification: Measure radiolabel incorporation via scintillation counting.

Cell-Based Autophosphorylation Assay

Validates target engagement in a cellular context.

  • Cell Line: CHO-K1 cells overexpressing Human IR (CHO-IR).

  • Starvation: Serum-starve cells overnight (16h) to reduce basal phosphorylation.

  • Treatment: Treat cells with FR180209 (0.1 – 50 µM) for 60 minutes.

  • Stimulation: Stimulate with 100 nM Insulin for 5 minutes.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Detection: Western Blot using anti-pY1150/1151 (IR activation loop) and Total IR antibodies.

    • Self-Validation Check: A successful assay will show dose-dependent reduction in pY signal without affecting Total IR levels.

Kinase Profiling Workflow

ProfilingWorkflow Step1 Compound Library (FR180209) Step2 1-Point Screen (0.5 µM, 290 Kinases) Step1->Step2 Step3 Data Filter (Cutoff: >21% Inhibition) Step2->Step3 Step4 Hit Validation (IC50 Dose-Response) Step3->Step4 Hits Only Step5 Mechanism Study (Phospho-State Dependence) Step4->Step5

Figure 2: The discovery workflow used to identify FR180209's selectivity.

References

  • Anastassiadis, T., et al. (2013).[5] "A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor."[3][4] Journal of Biological Chemistry, 288(39), 28068–28080.

  • Ohori, M., et al. (2005).[6] "Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex." Biochemical and Biophysical Research Communications, 336(1), 357–363. (Describes the parent compound FR180204).[7][1][2][3][8][9]

  • Reaction Biology Corp. "Kinase Selectivity Profiling Protocol (HotSpot)."

Sources

Methodological & Application

Advanced Solubility & Handling Protocols: ERK Inhibitor II (FR180204) and Negative Control (FR180209)

[1]

Strategic Overview & Mechanism of Action

ERK Inhibitor II (FR180204) is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases). Unlike upstream MEK inhibitors (e.g., PD98059, U0126), FR180204 directly targets the ERK kinase domain, making it a critical tool for dissecting MAPK signaling independent of MEK activity.

The Negative Control Paradox: Rigorous experimental design requires distinguishing specific ERK inhibition from off-target toxicity or solvent effects.

  • Vehicle Control: Pure solvent (DMSO) matched to the inhibitor's final concentration.

  • Structural Negative Control (FR180209): A structural analog (5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol) that is inactive against ERK1/2.

CRITICAL SCIENTIFIC WARNING: While FR180209 is the designated negative control for ERK inhibition, it acts as a potent Aurora B Kinase inhibitor (IC50 ~ 1 µM).[1] Researchers observing cytokinesis defects or polyploidy in their "negative control" group must attribute this to Aurora B inhibition, not non-specific toxicity.

Physicochemical Profile & Solubility Data

PropertyERK Inhibitor II (Active)Negative Control (Inactive)
Common Name FR180204FR180209
CAS Number 865362-74-91177970-73-8
MW 327.34 g/mol 328.33 g/mol
Primary Target ERK1 (

nM), ERK2 (

nM)
Inactive for ERK1/2; Inhibits Aurora B
Solubility (DMSO) ~25 mg/mL (76 mM)~10 mg/mL (30 mM)
Solubility (Water) Insoluble (< 0.1 mg/mL)Insoluble
Solubility (PBS) Poor (Requires co-solvent)Poor
Appearance Off-white to yellow solidGreen/Yellow solid

Protocol A: Primary Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration stock solution to minimize solvent volume in final assays.

Reagents:

  • ERK Inhibitor II (FR180204) or Negative Control (FR180209).

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

Step-by-Step Workflow:

  • Calculations: Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock.

    • Formula:

      
      
      
    • Example: To make 10 mM stock from 5 mg FR180204:

      
      
      
  • Solubilization: Add the calculated volume of DMSO directly to the product vial.

  • Vortexing: Vortex vigorously for 30–60 seconds.

    • Note: If particulates persist, warm the vial to 37°C in a water bath for 2–5 minutes. Sonicate only if absolutely necessary (max 2 mins) to avoid degradation.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for ~6 months). Protect from light.[2]

Protocol B: Aqueous Dilution (The "Crash" Prevention)

Objective: Dilute the hydrophobic inhibitor into aqueous media (Media/PBS) without causing precipitation ("crashing out").

The Challenge: Direct addition of high-concentration DMSO stock to water often causes rapid local precipitation due to the sudden polarity shift.

The "Intermediate Step" Method:

  • Prepare Intermediate Dilution:

    • Dilute the 10 mM DMSO stock 1:10 into warm culture media (or PBS) to create a 10x working solution.

    • Crucial: Add the DMSO stock dropwise to the media while vortexing gently.[3] Do NOT add media to the DMSO.

  • Final Dilution:

    • Add the 10x Intermediate solution to your cell culture wells to reach the 1x final concentration.

  • Validation (Turbidimetry):

    • Before adding to cells, measure the Optical Density (OD) of the 1x solution at 600 nm .

    • Pass Criteria: OD600 < 0.01 (comparable to blank media).

    • Fail Criteria: Visible cloudiness or high OD indicates precipitation. Repeat using a lower final concentration or higher DMSO tolerance (if cells permit).

Protocol C: Negative Control Workflows

Workflow 1: Vehicle Control (DMSO Only)

Purpose: To normalize for solvent toxicity.

  • Calculate the final % DMSO in your experimental well (e.g., if you used 1 µL of stock in 1 mL media, DMSO is 0.1%).

  • Prepare a "Vehicle Mock" by adding pure DMSO to media at the exact same ratio.

  • Treat cells in parallel. Any cell death here is the "baseline" toxicity.

Workflow 2: Structural Negative Control (FR180209)

Purpose: To prove ERK specificity.

  • Prepare FR180209 stock at the same molar concentration as the active inhibitor (e.g., 10 mM).

  • Treat cells with FR180209 at the same final concentration (e.g., 10 µM) used for FR180204.

  • Interpretation:

    • Ideal Result: No effect on ERK phosphorylation targets (e.g., p-RSK, p-Elk1).

    • Risk Flag: If you observe M-phase arrest or binucleation, you are observing Aurora B inhibition , not ERK pathway effects.

Pathway & Workflow Visualization

Figure 1: ERK Signaling & Inhibitor Specificity

Caption: FR180204 blocks ERK1/2 kinase activity. The negative control (FR180209) is inactive at ERK but may inhibit Aurora B.

ERK_PathwayGrowthFactorGrowth FactorRTKRTK (Receptor)GrowthFactor->RTKRASRAS-GTPRTK->RASRAFRAF (MAP3K)RAS->RAFMEKMEK1/2 (MAP2K)RAF->MEKERKERK1/2 (MAPK)MEK->ERKPhosphorylationSubstratesNucleus: Transcription(Elk1, c-Myc)ERK->SubstratesActivationFR180204ERK Inhibitor II(FR180204)FR180204->ERKInhibitsFR180209Negative Control(FR180209)FR180209->ERKNo EffectAuroraBAurora B(Off-Target)FR180209->AuroraBInhibits(Artifact Risk)

Figure 2: Solubility & Dilution Workflow

Caption: Step-by-step dilution strategy to prevent compound precipitation in aqueous media.

Dilution_WorkflowPowderLyophilized Powder(FR180204 / FR180209)StockMaster Stock(10-25 mM in DMSO)Powder->StockDissolveDMSOAnhydrous DMSODMSO->StockIntermediateIntermediate Dilution(10x Conc.)Stock->Intermediate1:10 Dilution(Dropwise)MediaWarm Culture Media(37°C)Media->IntermediateCheckTurbidity Check(OD 600nm)Intermediate->CheckValidateFinalFinal Assay Well(1x Conc., <0.5% DMSO)Check->FinalAdd to Cells

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Precipitation in Media Rapid change in polarity; Cold media.Use "Intermediate Dilution" method. Ensure media is pre-warmed to 37°C.
Cytotoxicity in Control DMSO concentration > 0.5% or 1%.Keep final DMSO < 0.1%.[3][4][5] Include a "Vehicle Only" control to subtract baseline toxicity.
Unexpected Cell Arrest Use of FR180209 (Neg Control) at high conc.Check for Aurora B inhibition phenotypes (polyploidy). Lower concentration or use Vehicle Control only.
Loss of Activity Freeze-thaw cycles of stock.Aliquot stock immediately after preparation. Store at -20°C. Discard after 6 months.

References

  • Ohori, M., et al. (2005). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[6] Biochemical and Biophysical Research Communications.[6]

  • Ohori, M., et al. (2007). FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice.[6] Naunyn-Schmiedeberg's Archives of Pharmacology.[6]

  • Merck Millipore (Calbiochem). ERK Inhibitor II (FR180204) Product Datasheet.

  • Santa Cruz Biotechnology. ERK Inhibitor II, Negative Control (FR180209) Product Datasheet.[7]

  • BenchChem. ERK Inhibitor II, Negative Control: Contextualizing within Chemical Probe Methodologies.

Application Note: FR180209 (Irfin1) – Solubilization, Storage, and Experimental Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

FR180209 is a critical small molecule in kinase signaling research, possessing a dual identity that requires precise handling. Originally characterized as the negative control for the selective ERK1/2 inhibitor FR180204, it is structurally analogous but lacks activity against ERK1/2.[1] However, it is not biologically inert .

Recent structural profiling has identified FR180209 (also designated as Irfin1 ) as a potent, conformation-selective inhibitor of the Insulin Receptor (IR) and IGF-1R in their inactive states, as well as an inhibitor of Aurora B and Chk2 .

Crucial Experimental Insight: When using FR180209 as a negative control for ERK inhibition, researchers must ensure the concentration used does not inadvertently trigger off-target phenotypes driven by Aurora B or IR inhibition. This guide provides the rigorous dilution and storage protocols necessary to maintain compound integrity and prevent experimental artifacts.

Chemical Profile & Solubility Data[2]

PropertySpecification
Chemical Name 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
Synonyms Irfin1; ERK Inhibitor II Negative Control
CAS Number 1177970-73-8
Molecular Weight 328.33 g/mol
Molecular Formula C₁₈H₁₂N₆O
Appearance Solid (often yellow to green powder)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Guidelines

FR180209 is hydrophobic. Proper solubilization is the rate-limiting step for experimental reproducibility.

SolventMax SolubilityStabilityRecommendation
DMSO ~10 mg/mL (30 mM)HighPrimary Solvent. Recommended for all stock solutions.
Ethanol < 1 mg/mLLowNot recommended due to poor solubility and precipitation risk.
Water/PBS InsolubleN/ADo not dissolve directly. Aqueous buffers cause immediate precipitation.

Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM Master Stock solution.

Materials
  • FR180209 (Solid)[2][3]

  • Anhydrous DMSO (Spectroscopy grade, >99.9%)

  • Vortex mixer

  • Amber glass vials or low-binding polypropylene tubes

Step-by-Step Workflow
  • Calculate Volume: To prepare a 10 mM stock from 5 mg of powder:

    
    
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.

    • Expert Tip: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the walls.

  • Solubilization: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and free of particulates. If distinct particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting (Critical): Immediately dispense the Master Stock into single-use aliquots (e.g., 20 µL – 50 µL) to avoid freeze-thaw cycles.

    • Why? Repeated freeze-thaw cycles introduce condensation (water), which drastically reduces the solubility of FR180209 in DMSO, leading to "silent precipitation" where the concentration drops without visible crystals.

Storage & Stability Guidelines

Solid State
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 month).

  • Condition: Desiccated and protected from light.

Liquid State (DMSO Stock)
  • -80°C: > 12 months. (Preferred for banking).

  • -20°C: 3–6 months.

  • 4°C: < 1 week. (Not recommended for storage).

  • Room Temp: < 24 hours.

Freeze-Thaw Limit: Maximum 2 cycles. Discard aliquot after the third thaw.

Workflow Visualization

The following diagram outlines the critical decision paths for handling FR180209 to ensure data integrity.

FR180209_Workflow Powder FR180209 Solid (-20°C, Desiccated) Weigh Weigh / Calculate (Target: 10 mM) Powder->Weigh DMSO Add Anhydrous DMSO (Vortex 60s) Weigh->DMSO Check Visual Inspection: Clear? DMSO->Check Sonicate Sonicate (5 min, RT) Check->Sonicate No (Particulates) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes (Clear) Sonicate->Check Store Store at -80°C (Max 12 months) Aliquot->Store Dilute Dilute in Buffer (Immediate Use) Store->Dilute Thaw once

Figure 1: Critical workflow for solubilization and storage to prevent compound degradation.

Working Solution & Biological Application[6][7][8]

Dilution Protocol (For Cell Culture)
  • Thaw: Thaw a single DMSO aliquot at Room Temperature (RT).

  • Intermediate Dilution (Optional but Recommended):

    • To avoid "shocking" the cells with high local DMSO concentrations, prepare a 10x intermediate dilution in culture media.

    • Example: Dilute 1 µL of 10 mM Stock into 99 µL Media -> 100 µM Intermediate.

  • Final Application: Add the intermediate solution to the cell culture well to reach the desired final concentration (e.g., 0.5 µM – 10 µM).

    • DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

The "Negative Control" Paradox

When using FR180209 to validate ERK inhibition data, you must understand its off-target profile. It is not a passive molecule.

  • Scenario A: ERK Inhibition Control

    • Protocol: Use FR180209 at the exact same concentration as the active ERK inhibitor (FR180204).

    • Expected Result: No reduction in ERK1/2 phosphorylation.

    • Warning: If used > 10 µM, you may observe cytotoxicity due to Aurora B inhibition, not ERK pathway modulation.

  • Scenario B: Insulin Receptor (IR) Inhibition [2][3][4]

    • Protocol: Use FR180209 (Irfin1) at 0.5 µM – 1.0 µM.

    • Mechanism:[1][2][3][4][5] It stabilizes the inactive conformation of IR/IGF-1R.[3][4]

Specificity_Map FR180204 FR180204 (Active Probe) ERK ERK1 / ERK2 (MAPK Pathway) FR180204->ERK Inhibits (Potent) FR180209 FR180209 (Negative Control) FR180209->ERK No Effect (Negative Control) IR Insulin Receptor (Inactive Conf.) FR180209->IR Inhibits (Selective) Aurora Aurora B Kinase FR180209->Aurora Inhibits (Off-Target)

Figure 2: Specificity profile. Note that FR180209 is only a negative control for ERK; it actively inhibits IR and Aurora B.

Troubleshooting & FAQ

Q: My stock solution has formed a precipitate after freezing.

  • Cause: Moisture ingress or temperature fluctuation.

  • Fix: Warm to 37°C and vortex. If precipitate persists, the aliquot is compromised (concentration is unknown). Discard and use a fresh aliquot.

Q: Can I use FR180209 in in vivo studies?

  • Advice: Use caution. While FR180204 is used in vivo, FR180209's inhibition of Aurora B and Insulin Receptor can cause systemic toxicity unrelated to ERK signaling. Always run a dose-tolerance study first.

Q: Why is the color of the powder varying from yellow to green?

  • Insight: This is common for pyrazolopyridazine derivatives and often depends on the salt form or hydration state during synthesis. It does not typically indicate degradation if the HPLC purity is >98%.

References

  • Discovery of Irfin1 (FR180209)

    • A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R)
    • Source: Journal of Biological Chemistry (JBC)
  • Original Characterization of FR180204 and FR180209

    • Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[6]

    • Source: Biochemical and Biophysical Research Communic
  • Chemical Properties & Safety Data

    • ERK Inhibitor II, Negative Control (FR180209) Product Information.[7]

    • Source: Merck / Sigma-Aldrich

Sources

Application Notes & Protocols: Preparation of FR180204 Stock Solutions for In Vivo Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the preparation of stock and working solutions of FR180204, a selective inhibitor of Extracellular signal-Regulated Kinases (ERK1/2), for use in in vivo studies. Proper formulation is critical for ensuring drug solubility, stability, and bioavailability, thereby guaranteeing the accuracy and reproducibility of experimental outcomes. This document outlines the mechanism of action of FR180204, its physicochemical properties, and step-by-step methodologies for creating stable, injectable solutions suitable for animal models.

Introduction: The Critical Role of ERK Inhibition and Formulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and survival.[1][2] The Ras-Raf-MEK-ERK cascade is a key branch of this pathway, and its hyperactivation is a common driver in a multitude of human cancers.[3][4] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the terminal kinases in this cascade, and their inhibition presents a compelling therapeutic strategy.[5]

FR180204 is a potent, cell-permeable, and selective ATP-competitive inhibitor of ERK1 and ERK2.[3][6][7] Its utility in preclinical research, from cell-based assays to animal models of disease, is well-documented.[8][9][10] However, the transition from in vitro to in vivo applications introduces a significant challenge: the compound's poor aqueous solubility.

Effective delivery of a hydrophobic compound like FR180204 in vivo necessitates a carefully designed vehicle. The formulation must solubilize the compound at the desired concentration, maintain its stability, be non-toxic to the animal, and ensure bioavailability at the target site. This guide provides a field-proven protocol for the preparation of FR180204 solutions, elucidating the function of each component to empower researchers to produce reliable and effective formulations.

Mechanism of Action: Targeting the ERK Signaling Pathway

FR180204 exerts its biological effect by binding to the ATP pocket of ERK1 and ERK2, preventing the phosphorylation of downstream substrates.[3] This action effectively shuts down the signaling cascade that promotes cell proliferation and survival, making it a valuable tool for studying ERK-dependent processes.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor FR180204 Inhibitor->ERK Result Cell Proliferation, Survival, Differentiation Transcription->Result

Figure 1: ERK Signaling Pathway Inhibition. A simplified diagram of the MAPK/ERK signaling cascade. FR180204 acts as a direct inhibitor of ERK1/2, blocking downstream signaling to the nucleus.

Physicochemical Properties & Formulation Rationale

A successful in vivo formulation begins with a thorough understanding of the compound's properties and the role of each excipient in the vehicle.

FR180204 Properties

The key characteristics of FR180204 powder are summarized below.

PropertyValueSource(s)
Molecular Weight 327.34 g/mol [8][11]
Chemical Formula C₁₈H₁₃N₇[8][11]
CAS Number 865362-74-9[6][8]
Appearance Light yellow to yellow solid[8]
Solubility (in Vitro) ≥ 50 mg/mL in DMSO[8]
Storage (Powder) 3 years at -20°C; 2 years at 4°C[6][8]
Rationale for Vehicle Components

The recommended vehicle is a multi-component system designed to overcome the poor aqueous solubility of FR180204.

  • Dimethyl Sulfoxide (DMSO): Used as the primary solvent due to its excellent ability to dissolve FR180204 at high concentrations.[8] For in vivo use, its concentration must be minimized as it can cause local irritation and systemic toxicity at high doses.[12][13][14] Protocols generally advise keeping the final DMSO concentration below 10%, and even lower for sensitive animal models.[8][15]

  • Polyethylene Glycol (PEG300): A water-miscible polymer that acts as a crucial co-solvent.[16] As the highly concentrated DMSO stock is diluted, PEG300 helps maintain the solubility of FR180204, preventing its precipitation.[17][18] Its use can enhance the stability and in-vivo circulation of drug formulations.[18][19]

  • Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier.[20][21] It is included at a low percentage to further stabilize the formulation. Tween-80 reduces the surface tension of the solution, preventing the aggregation of drug particles and improving overall homogeneity, which is critical for consistent dosing.[21][22][23]

  • Saline (0.9% NaCl): The final diluent, used to bring the working solution to the final volume.[8] Using an isotonic saline solution is standard practice for parenteral administration, as it minimizes osmotic stress and irritation at the injection site.[24][25][26][27]

Experimental Protocols

Adherence to the following protocols is essential for preparing effective and safe FR180204 solutions for in vivo administration. Perform all steps in a sterile environment (e.g., a laminar flow hood) using sterile equipment.

Workflow Overview

The preparation is a sequential process involving the creation of a concentrated primary stock solution followed by dilution with co-solvents and the final vehicle base to create the injectable working solution.

Figure 2: Formulation Workflow. This diagram illustrates the sequential steps for preparing the final injectable working solution of FR180204 from the initial powder.

Protocol 1: Preparation of Primary Stock Solution (in DMSO)

This concentrated stock is the foundation for the final working solution and can be stored for later use.

Materials:

  • FR180204 powder (CAS 865362-74-9)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge or conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of FR180204 needed to achieve the desired stock concentration. For a 50 mM stock solution:

    • Mass (mg) = 0.050 mol/L * 327.34 g/mol * Volume (L) * 1000 mg/g

    • Example: To make 1 mL of a 50 mM stock, you need 16.37 mg of FR180204.

  • Weigh Compound: Carefully weigh the calculated amount of FR180204 powder and place it into a sterile tube.

  • Add DMSO: Add the corresponding volume of DMSO to the tube.

  • Dissolve: Vortex vigorously. If needed, use a sonicator or gentle warming (water bath at 37°C) to facilitate complete dissolution. The final solution should be clear and free of any particulate matter.

  • Storage: Once fully dissolved, this primary stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[8] Store aliquots at -20°C for up to one year or -80°C for up to two years.[8]

Protocol 2: Preparation of Injectable Working Solution

This protocol details the dilution of the primary stock into the final vehicle for in vivo administration. It is strongly recommended to prepare this working solution fresh on the day of the experiment. [8]

Vehicle Composition:

ComponentPercentage (by volume)Role
DMSO 10%Primary Solvent
PEG300 40%Co-solvent
Tween-80 5%Surfactant / Stabilizer
Saline (0.9% NaCl) 45%Isotonic Diluent

This formulation yields a clear solution with a solubility of at least 2.5 mg/mL (7.64 mM).[8]

Procedure (Example for 1 mL of 2.5 mg/mL Working Solution):

  • Prepare Primary Stock: First, prepare a concentrated stock in DMSO as described in Protocol 1. For this example, a 25 mg/mL stock is required.

  • Aliquot Primary Stock: In a new sterile tube, add 100 µL of the 25 mg/mL FR180204 stock solution (this provides the 10% DMSO component).

  • Add Co-solvent: Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing or gentle inversion until the solution is completely clear.

  • Add Surfactant: Add 50 µL of Tween-80. Again, mix thoroughly until the solution is clear and homogenous.

  • Add Saline: Add 450 µL of sterile 0.9% saline to bring the total volume to 1 mL. Mix one final time.

  • Final Check: Visually inspect the final working solution. It should be a clear, particle-free solution. If any precipitation or cloudiness occurs, gentle warming or sonication may be used to aid dissolution.[8] The solution is now ready for administration according to your experimental design (e.g., intraperitoneal injection).

Best Practices and Troubleshooting

  • Solvent Quality: Always use high-purity, anhydrous, or newly-opened solvents. DMSO is hygroscopic and absorbed water can significantly impact the solubility of compounds.[8]

  • Sequential Addition: The order of solvent addition is critical. Adding saline directly to the DMSO stock would likely cause immediate precipitation of the compound.

  • Fresh Preparation: Due to the complex nature of the vehicle, the long-term stability of the final working solution is not guaranteed. Always prepare it fresh before each experiment.

  • Precipitation: If precipitation occurs during preparation, ensure each component was fully mixed and clarified before adding the next. Gentle heating (37°C) can often resolve minor precipitation issues. Do not use a solution that has visible precipitate for injection.

References

  • Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5 - USEPA, OPP. [Link]

  • Tween 80——“Star” Surfactant - Look Chem. [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations - ACS Publications. [Link]

  • Dimethyl Sulfoxide (DMSO) Health & Safety - Yufeng. [Link]

  • Erk Signaling Pathway - Creative Diagnostics. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis - Spandidos Publications. [Link]

  • Tween 80-Based Self-Assembled Mixed Micelles Boosted Valsartan Transdermal Delivery - MDPI. [Link]

  • Polyethylene glycol (molecular weight 400 DA) vehicle improves gene expression of adenovirus mediated gene therapy - PubMed. [Link]

  • Mini Review Dimethyl Sulfoxide and Their Toxicity - International Journal For Research In Biology & Pharmacy. [Link]

  • Surfactant Tween 80: Significance and symbolism - Wisdom Library. [Link]

  • NS 100 ml – 0.9 % NORMAL SALINE SOLUTION, 100 ml - Vikrant Life Sciences. [Link]

  • Performance of Tween 80 as Surfactant for Chitosan Drug Delivery Film - ResearchGate. [Link]

  • MAPK/ERK pathway - Wikipedia. [Link]

  • Saline (medicine) - Wikipedia. [Link]

  • 0.9% Sodium Chloride Irrigation, USP - DailyMed. [Link]

  • Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery - National Institutes of Health. [Link]

  • ERK Signaling Pathway - Boster Bio. [Link]

  • What is the Mechanism of Action of Polyethylene Glycol in Drug Delivery? - CD Bioparticles. [Link]

  • The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives - National Institutes of Health. [Link]

  • DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - National Institutes of Health. [Link]

  • A Study of the Polyethylene Glycols as Vehicles for Intramuscular and Subcutaneous Injection - ResearchGate. [Link]

  • Deciphering the In Vivo Metabolism of Polyethylene Glycol by a Polymeromics Approach - Scilit. [Link]

  • SODIUM CHLORIDE 0.9% = NaCl 0.9% - MSF Medical Guidelines. [Link]

  • Comparative use of dimethyl sulphoxide (DMSO) in different animal species - Veterinarni Medicina. [Link]

  • The ERK Signal Transduction Pathway - Bio-Techne. [Link]

  • Sodium Chloride, 0.9% (Normal Saline), USP Sterile Grade - IVF Store. [Link]

  • A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - Harvard DASH. [Link]

  • Effect of API-1 and FR180204 on cell proliferation and apoptosis in human DLD-1 and LoVo colorectal cancer cells - National Institutes of Health. [Link]

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Navigating the Bench: A Comprehensive Guide to the Handling and Disposal of ERK Inhibitor II and its Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of signal transduction research, small molecule inhibitors are indispensable tools for dissecting complex cellular pathways. The ERK/MAPK pathway, a cornerstone of cell proliferation, differentiation, and survival signaling, is a frequent subject of such investigations.[1][2] Among the chemical probes utilized to interrogate this pathway are specific inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), such as ERK Inhibitor II (FR180204), and their corresponding negative controls. While essential for rigorous scientific inquiry, the safe and effective use of these potent compounds necessitates a thorough understanding of their properties and appropriate handling and disposal procedures.

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, providing a comprehensive guide to the handling and disposal of ERK Inhibitor II and its negative control (FR180209). Moving beyond a simple checklist, this guide elucidates the rationale behind each procedural step, ensuring both experimental integrity and laboratory safety.

Understanding the Tools: A Deeper Look at ERK Inhibitor II and its Negative Control

ERK Inhibitor II (FR180204) is a potent, cell-permeable, and ATP-competitive inhibitor of ERK1 and ERK2. Its specificity allows for the targeted disruption of the ERK signaling cascade, making it a valuable tool for studying the downstream consequences of ERK inhibition.

ERK Inhibitor II Negative Control (FR180209) is a structurally similar analog of FR180204 that exhibits significantly reduced or no inhibitory activity against ERK1/2. Its purpose is to distinguish the on-target effects of ERK inhibition from any off-target or non-specific effects of the chemical scaffold. However, it is crucial to note that "negative control" does not equate to "biologically inert." This compound has been shown to inhibit other kinases, such as Aurora B and Chk2, at higher concentrations.[3] This underscores the importance of careful dose-response studies and interpretation of results.

A summary of the key chemical and biological properties of these compounds is presented in the table below:

PropertyERK Inhibitor II (FR180204)ERK Inhibitor II Negative Control (FR180209)
Alternate Names 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
CAS Number 865362-74-91177970-73-8
Molecular Formula C₁₈H₁₃N₇C₁₈H₁₂N₆O
Molecular Weight 327.34 g/mol 328.33 g/mol
Primary Target ERK1 and ERK2None (at low concentrations)
Off-Target Activity Minimal at working concentrationsAurora B kinase, Chk2
Solubility Soluble in DMSO (e.g., 10 mg/mL)Soluble in DMSO (e.g., 10 mg/mL)
Storage (Powder) 2-8°C2-8°C
Storage (in DMSO) Stock solutions are stable for up to 6 months at -20°C.[4]Stock solutions are stable for up to 6 months at -20°C.

The ERK Signaling Pathway: The Target in Context

To appreciate the utility and potential impact of these inhibitors, a foundational understanding of the ERK/MAPK signaling pathway is essential. This pathway is a highly conserved cascade of protein kinases that transduces extracellular signals to the nucleus, regulating a myriad of cellular processes.[1][2]

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation & Activation ERK_Inhibitor ERK Inhibitor II (FR180204) ERK_Inhibitor->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Figure 1: A simplified diagram of the ERK/MAPK signaling pathway, illustrating the point of intervention for ERK Inhibitor II.

Safe Handling and Storage: A Protocol for Prudence

The following protocols are designed to minimize exposure risk and maintain the integrity of the compounds.

Personal Protective Equipment (PPE)

A steadfast commitment to appropriate PPE is the first line of defense.

TaskRequired PPE
Receiving and Unpacking • Nitrile gloves• Lab coat• Safety glasses
Weighing and Aliquoting (Powder) • Double nitrile gloves• Disposable lab coat• Safety goggles• N95 respirator (or higher) within a certified chemical fume hood or ventilated balance enclosure
Solution Preparation • Double nitrile gloves• Disposable lab coat• Safety goggles• Work performed in a certified chemical fume hood
Cell Culture/In Vitro Use • Nitrile gloves• Lab coat• Safety glasses
Waste Disposal • Double nitrile gloves• Disposable lab coat• Safety goggles
Step-by-Step Handling Protocol
  • Receiving: Upon receipt, inspect the package for any signs of damage. If the container is compromised, follow your institution's spill response procedure.

  • Storage: Store the powdered compounds at 2-8°C in a tightly sealed container, protected from light.

  • Weighing (Powdered Compound):

    • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.

    • Use dedicated spatulas and weigh boats.

    • Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after use.

  • Solution Preparation (Stock Solution):

    • Work within a certified chemical fume hood.

    • Slowly add the solvent (typically DMSO) to the vial containing the powdered compound to avoid aerosolization.

    • Ensure the compound is fully dissolved by gentle vortexing or pipetting.

    • Label the stock solution vial clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to six months at this temperature.[4]

Application Protocol: A Western Blotting Example

To illustrate the practical application of these compounds and the generation of waste, a standard Western blotting protocol to assess ERK activation is provided below.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Seed cells and allow to adhere B Starve cells (e.g., serum-free media) A->B C Pre-treat with ERK Inhibitor II or Negative Control B->C D Stimulate with growth factor (e.g., EGF) C->D E Lyse cells on ice D->E Waste: Contaminated media F Centrifuge to pellet debris E->F G Quantify protein concentration F->G H SDS-PAGE G->H I Transfer to PVDF membrane H->I J Block membrane I->J K Incubate with primary antibody (e.g., anti-p-ERK, anti-total-ERK) J->K L Incubate with secondary antibody K->L K->L Waste: Antibody solutions M Develop and image L->M Analysis Analysis M->Analysis

Figure 2: A typical workflow for a Western blot experiment using ERK inhibitors, highlighting points of waste generation.

Detailed Western Blot Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) in appropriate culture plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

    • Pre-treat the cells with the desired concentration of ERK Inhibitor II (FR180204) or the negative control (FR180209) for 1-2 hours. A vehicle control (DMSO) should also be included.

    • Stimulate the cells with a growth factor (e.g., 20 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis:

    • Aspirate the media (dispose of as liquid chemical waste).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.[5]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Decontamination and Disposal: A Framework for Responsibility

Proper disposal of chemical waste is not only a matter of good laboratory practice but also a legal and ethical responsibility. The following guidelines are based on the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as outlined in section 3.1.

  • Contain the spill with absorbent pads if it is a liquid.

  • For powdered compound spills, gently cover with damp paper towels to avoid aerosolization.

  • Decontaminate the area by wiping with a detergent solution, followed by a 70% ethanol solution. For highly toxic compounds, a more robust decontamination procedure may be necessary.[7]

  • Collect all contaminated materials (e.g., gloves, paper towels, absorbent pads) in a designated hazardous waste container.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical for safe and compliant disposal.

Waste_Management cluster_generation Waste Generation Points cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Pipette Tips, Tubes) Hazardous_Solid Hazardous Solid Waste Container (Labeled) Solid_Waste->Hazardous_Solid Liquid_Waste Liquid Waste (Cell Culture Media, Antibody Solutions) Hazardous_Liquid Hazardous Liquid Waste Container (Labeled, Secondary Containment) Liquid_Waste->Hazardous_Liquid Sharps_Waste Sharps Waste (Needles, Syringes - if applicable) Sharps_Container Sharps Container (Puncture-resistant, Labeled) Sharps_Waste->Sharps_Container EHS Institutional Environmental Health & Safety (EHS) Hazardous_Solid->EHS Hazardous_Liquid->EHS Sharps_Container->EHS Waste_Vendor Licensed Hazardous Waste Vendor EHS->Waste_Vendor Arranges for pickup and disposal

Figure 3: A logical flow diagram for the segregation and disposal of waste generated from experiments with ERK inhibitors.

Step-by-Step Disposal Protocol
  • Solid Waste:

    • All solid materials that have come into contact with ERK Inhibitor II or its negative control (e.g., gloves, pipette tips, weigh boats, contaminated paper towels) must be collected in a designated, clearly labeled hazardous solid waste container.

    • The container should be lined with a durable plastic bag.

  • Liquid Waste:

    • All liquid waste containing the inhibitors (e.g., contaminated cell culture media, stock solutions, antibody incubation solutions) must be collected in a designated, leak-proof hazardous liquid waste container.

    • The container should be made of a chemically compatible material (e.g., high-density polyethylene).

    • Use secondary containment to prevent spills.

    • Do not overfill liquid waste containers; leave at least 10% headspace for expansion.

  • Labeling:

    • All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents (including solvents and their approximate concentrations), the date of accumulation, and the principal investigator's name and contact information.

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure that incompatible waste streams are segregated.

  • Disposal:

    • Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Do not dispose of any of these chemical wastes down the drain or in the regular trash.[6]

Conclusion

The responsible use of powerful research tools like ERK Inhibitor II and its negative control is paramount for both scientific advancement and laboratory safety. By understanding the nature of these compounds, adhering to stringent handling protocols, and following compliant disposal procedures, researchers can confidently and safely continue to unravel the complexities of cellular signaling. This guide provides a robust framework for these practices, but it is essential to always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheets for the most current and detailed information.

References

  • Erk Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 7, 2024, from [Link]

  • MAPK/Erk Pathway. (n.d.). Sino Biological. Retrieved March 7, 2024, from [Link]

  • Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. (2005). Journal of Biological Chemistry, 280(35), 30689-30696. [Link]

  • Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. (2006). Journal of Oncology Pharmacy Practice, 12(2), 95-104. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2024, from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: ERK Inhibitor II & Negative Control Solubilization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Solvent Shock" Phenomenon

You are likely accessing this guide because your ERK Inhibitor II (FR180204) or its Negative Control (FR180209) has formed a cloudy precipitate upon addition to cell culture media or buffer.

The Root Cause: Both FR180204 and its negative control are highly lipophilic pyrazolopyridazinamine derivatives. They possess high solubility in organic solvents (DMSO) but near-zero solubility in aqueous environments.[1] When a concentrated DMSO stock is introduced directly into a large volume of aqueous media, the rapid change in polarity causes a "Solvent Shock," forcing the hydrophobic molecules to aggregate and crash out of solution before they can disperse.[2]

This guide provides a field-proven protocol to mitigate this issue, ensuring consistent biological data.

Module 1: Critical Compound Intelligence

Before troubleshooting, verify you are working with the correct chemical entities. The "Negative Control" is not inert; it is a structural analog with specific properties.

FeatureERK Inhibitor II (Active) Negative Control (Inactive)
Common Name FR180204FR180209
CAS Number 865362-74-91177970-73-8
Target ERK1 (

0.31

M), ERK2 (

0.14

M)
Inactive against ERK1/2
Solubility (DMSO) ~20-30 mg/mL (High)~10 mg/mL (Moderate)
Solubility (Water) Insoluble Insoluble
Critical Caveat Selective for ERK1/2 over p38/MAPK.[3][4]Off-Target Warning: Inhibits Aurora B Kinase (

~1

M).

⚠️ Senior Scientist Note: Do not treat the Negative Control (FR180209) as a "water" control. It requires the exact same solubilization rigor as the active drug. Furthermore, be aware that at high concentrations (>10


M), the Negative Control may induce phenotypes related to Aurora B inhibition (mitotic defects), which can be mistaken for non-specific toxicity.
Module 2: The "Intermediate Dilution" Protocol

The Error: Direct addition of high-concentration stock (e.g., 10 mM) to media. The Fix: Step-wise reduction of DMSO concentration to prevent thermodynamic instability.

Step-by-Step Workflow
  • Prepare the Master Stock (1000x):

    • Dissolve FR180204 or Negative Control in high-quality, anhydrous DMSO to create a 10 mM Master Stock.

    • Tip: Vortex until absolutely clear. If cloudy, warm to 37°C for 2 minutes.

  • The "Intermediate" Step (10x Working Solution):

    • Do NOT add the Master Stock directly to the cell culture plate.[5]

    • Prepare an intermediate dilution in culture media (or PBS) that creates a 100

      
      M  solution with 1% DMSO .
      
    • Technique: Place the media in a tube.[1][2][6] While vortexing the media, add the DMSO stock dropwise.[2][5] This prevents local high concentrations.

  • Final Application (1x):

    • Add the Intermediate Solution to your cell culture wells (1:10 dilution).

    • Final Concentration: 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      M compound.[7][8]
      
    • Final DMSO: 0.1% (Safe for most cell lines).

Visualizing the Solubilization Workflow

Solubilization_Workflow cluster_0 The 'Crash Out' Zone Stock Master Stock (10 mM in 100% DMSO) Media Culture Media (Aqueous) Stock->Media Direct Addition Inter Intermediate Step (100 µM in 1% DMSO) Stock->Inter 1:100 Dilution (Dropwise + Vortex) Precip PRECIPITATION (Cloudy / Crash Out) Media->Precip Solvent Shock Final Final Assay Well (10 µM in 0.1% DMSO) Inter->Final 1:10 Dilution (into Media)

Caption: Comparison of direct addition (leading to precipitation) vs. the Intermediate Dilution method (ensuring stability).

Module 3: Biological Context & Mechanism[2][11][12][13][14][15]

Understanding where these compounds act is crucial for interpreting your "Negative Control" data.

  • ERK Pathway: The active inhibitor (FR180204) targets the ATP-binding pocket of ERK1 and ERK2, blocking downstream phosphorylation of substrates like RSK and Elk-1.

  • The Control Gap: The Negative Control (FR180209) does not fit the ERK pocket but does fit the Aurora B pocket. If your "Negative Control" cells show cell cycle arrest, it is likely an Aurora B off-target effect, not "toxicity."

ERK_Pathway_Inhibition GrowthFactor Growth Factors (EGF/FGF) Ras Ras-GTP GrowthFactor->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Nucleus Nuclear Substrates (Elk-1, c-Myc) ERK->Nucleus Phosphorylation Inhibitor ERK Inhibitor II (FR180204) Inhibitor->ERK BLOCKS NegControl Negative Control (FR180209) NegControl->ERK NO EFFECT Aurora OFF-TARGET: Aurora B Kinase NegControl->Aurora INHIBITS

Caption: Mechanism of Action for FR180204 (Active) and the off-target profile of FR180209 (Negative Control).

Module 4: Troubleshooting FAQs

Q1: The solution is cloudy. Can I filter it (0.22


m) to clear it up? 
A: Absolutely not.  If you see a precipitate, the compound is no longer in solution. Filtering removes the solid particles, meaning you are filtering out the drug. The resulting filtrate will have an unknown, significantly lower concentration (likely near zero).[9] You must discard and restart using the Intermediate Dilution Protocol.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no. FR180204 has significantly lower solubility in ethanol (~2 mg/mL) compared to DMSO (~20-65 mg/mL).[3] Using ethanol increases the required volume of solvent, which may induce cellular toxicity before you reach the desired drug concentration.

Q3: My cells are extremely sensitive to DMSO. How do I lower the percentage below 0.1%? A: If 0.1% is toxic, you must increase the concentration of your Master Stock (e.g., to 50 mM). However, this increases the risk of "Solvent Shock."

  • Alternative: Use a carrier-assisted solubilization. Pre-complex the inhibitor with BSA (Bovine Serum Albumin) . Add the DMSO stock to a 10% BSA solution first; the albumin binds the hydrophobic drug, keeping it "soluble" in aqueous media.

Q4: I see crystals after 24 hours of incubation. Why? A: This is "Crash Out" over time (thermodynamic instability).

  • Cause: The concentration is above the saturation limit for that specific media formulation.[5]

  • Solution: Refresh the media every 12 hours, or lower the working concentration. Ensure your incubator is not vibrating (which can nucleate crystal growth).

References
  • Ohori, M., et al. (2005). "Identification of a selective ERK inhibitor and its survival influence on pancreatic cancer cells." Biochemical and Biophysical Research Communications. (Identifies FR180204 as a potent ERK1/2 inhibitor).[10][11]

  • Ohori, M., et al. (2007). "FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice." Naunyn-Schmiedeberg's Archives of Pharmacology. (In vivo application and solubility context).

  • Sigma-Aldrich/Merck. "ERK Inhibitor II, Negative Control (FR180209) Product Information." (Confirming structure and Aurora B off-target activity).

  • BenchChem. "Technical Support Center: Preventing Compound Precipitation in Cell Culture Media." (General principles of DMSO solvent shock).

Sources

Technical Support Center: FR180209 (ERK Inhibitor II Negative Control)

[1][2]

Topic: Troubleshooting Unexpected Toxicity & Phenotypic Anomalies with FR180209

Executive Summary

FR180209 is widely distributed as the "Negative Control" for FR180204 (ERK Inhibitor II).[1][2][3] While it is structurally analogous and lacks potency against ERK1/2, it is not biologically inert. [2][3]

Users frequently report "unexpected toxicity," cell cycle arrest, or morphological changes (e.g., enlarged, multinucleated cells) when using FR180209 at concentrations matching the active inhibitor.[2] This guide addresses the root cause: unintentional potent inhibition of Aurora B Kinase and Chk2 , leading to cytokinesis failure and DNA damage response, rather than non-specific chemical toxicity.[2]

Part 1: Diagnostic Triage
Q1: Why are my cells dying or arresting when treated with the "inactive" negative control?

A: You are likely observing off-target kinase inhibition , specifically of Aurora B , rather than non-specific cytotoxicity.[1][2]

While FR180209 is inactive against its nominal target (ERK1/2) up to high concentrations, it acts as a potent inhibitor of other kinases.[2] If you treat cells with FR180209 at 10–50 µM (common for FR180204), you are exceeding the IC50 for Aurora B by 10-to-50-fold.[1][2]

The Mechanism of "Toxicity":

  • Aurora B Inhibition: Aurora B is essential for cytokinesis (final cell division).[2] Its inhibition results in cells that can replicate DNA and undergo nuclear division but cannot physically separate.[2]

  • Phenotypic Result: This leads to polyploidy (4N, 8N DNA content) and the formation of large, multinucleated cells, which eventually undergo apoptosis or senescence—often mistaken for general chemical toxicity.[2]

Q2: How do I distinguish between "Chemical Toxicity" and "Off-Target Effect"?

A: Perform a morphological and biochemical audit using the table below.

FeatureChemical Toxicity (Non-Specific)Off-Target Effect (Aurora B/Chk2)
Morphology Cell shrinkage, blebbing, detachment.[1][2]Enlarged cells , multinucleation (2+ nuclei), failed abscission.[2]
Timing Rapid onset (hours).Delayed onset (24–48h, requires cell division).[2]
Biomarker Cleaved Caspase-3 (early), LDH release.[1][2]Loss of p-Histone H3 (Ser10) (Aurora B substrate).[1][2]
DNA Profile Sub-G1 peak (fragmentation).[1][2]Polyploidy peaks (>4N) in FACS analysis.
Part 2: Root Cause Analysis & Signaling Logic

The following diagram illustrates the divergence between the intended ERK pathway control and the actual off-target effects causing your toxicity.

FR180209_MechanismFR_ActiveFR180204(Active Inhibitor)ERK_PathwayERK1/2 Pathway(Cell Proliferation)FR_Active->ERK_PathwayInhibits (IC50 ~0.3 µM)FR_ControlFR180209(Negative Control)FR_Control->ERK_PathwayNo Effect(>30 µM)Aurora_PathwayAurora B Kinase(Cytokinesis/Mitosis)FR_Control->Aurora_PathwayPotent Inhibition(IC50 ~1.0 µM)Chk2_PathwayChk2 Kinase(DNA Damage Checkpoint)FR_Control->Chk2_PathwayInhibitsPhenotype_ERKReduced Proliferation(Intended Effect)ERK_Pathway->Phenotype_ERKPhenotype_ToxMultinucleation & Apoptosis('Unexpected Toxicity')Aurora_Pathway->Phenotype_ToxCytokinesis FailureChk2_Pathway->Phenotype_ToxCycle Arrest

Figure 1: Divergent signaling impact of FR180209.[1][2][3] While inert against ERK, it potently blocks Aurora B, causing mitotic defects.[2]

Part 3: Quantitative Troubleshooting Data

Use this data to recalibrate your experimental concentrations. The "Negative Control" is only valid when used below the threshold of its off-target activities.[1][2]

Table 1: Comparative Kinase Selectivity Profile

Target KinaseFR180204 (Active Probe) IC50FR180209 (Negative Control) IC50 Implication for FR180209 Use
ERK1 0.31 µM> 30 µM True negative control for ERK.[1][2]
ERK2 0.14 µM> 30 µM True negative control for ERK.[1][2]
Aurora B Low Activity~1.0 µM [1, 2]CRITICAL: Doses >1 µM cause mitotic failure.[1][2]
Chk2 InactiveInhibits [1]May alter DNA damage response.[1][2]
p38 MAPK 10 µM> 30 µMSafe.[2]

Key Insight: If you are using FR180204 at 10 µM to ensure full ERK shutdown, and you match that concentration with FR180209, you are overdosing the control by 10x relative to its Aurora B activity.[2]

Part 4: Corrective Protocols
Protocol A: Validating the "Toxicity" (Is it Aurora B?)

If you suspect FR180209 is affecting your results, run this validation step before discarding the batch.[2]

  • Seed Cells: Plate cells on coverslips or optical bottom plates.[2]

  • Treat:

    • Condition A: Vehicle (DMSO).[1][2]

    • Condition B: FR180209 (at your experimental dose, e.g., 10 µM).[2]

    • Condition C: Positive Control (e.g., ZM447439, a known Aurora B inhibitor).[2]

  • Incubate: 24–48 hours (must allow for at least one cell division).

  • Stain: DAPI (Nuclei) and Phalloidin (F-Actin).[1][2]

  • Readout:

    • If Condition B resembles Condition C (binucleated cells, "dumbbell" shapes), the toxicity is mechanism-based Aurora B inhibition .[2]

    • Action: You must lower the concentration of FR180209.[2]

Protocol B: The "Asymmetric Control" Strategy

Since FR180209 has a narrower therapeutic window than the active drug, do not default to a 1:1 concentration ratio if your active dose is high.

  • Determine Active Dose: Establish the lowest effective dose of FR180204 (Active) that inhibits ERK (e.g., via Western Blot for p-ERK).[1][2] Let's say this is 5 µM.

  • Titrate Control: Test FR180209 at 1 µM, 5 µM, and 10 µM.

  • Check Viability: Use an ATP-based assay (e.g., CellTiter-Glo) at 24h.[1][2]

  • Selection: Select the highest concentration of FR180209 that shows >90% viability relative to DMSO.[2]

    • Note: If 5 µM FR180209 is toxic, you cannot use it as a matched concentration control.[2] You must report this limitation or switch to a genetic control (siRNA/CRISPR for ERK).[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use FR180209 in vivo? A: Proceed with extreme caution. While FR180204 (active) has been used in arthritis models [3], using FR180209 as a vehicle control in animals is risky due to the systemic Aurora B inhibition, which can affect rapidly dividing tissues (gut, bone marrow), leading to confounding toxicity unrelated to ERK signaling.[2]

Q: Is there a better negative control for ERK inhibition? A: If FR180209 toxicity is unavoidable at your required concentrations, the "gold standard" alternative is upstream inhibition (e.g., MEK inhibitors like U0126 or PD98059, though these have their own off-targets) or, preferably, genetic knockdown (siRNA/shRNA) of ERK1/2.[2] Chemical negative controls are rarely perfect structural analogs without off-targets.[1][2]

Q: Does FR180209 inhibit Aurora A or C? A: It is isoform-selective.[1][2] It shows ~95% inhibition of Aurora B at 1 µM, but little to no activity against Aurora A or C at the same concentration [1].[2] This specificity is useful if you intended to study Aurora B, but disastrous if you didn't.

References
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011).[2] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[2] Nature Biotechnology, 29(11), 1039–1045.[2]

  • Sigma-Aldrich. (n.d.).[1][2] Product Information: ERK Inhibitor II, Negative Control (FR180209).[2][3] Merck Millipore.[2]

  • Ohori, M., Takeuchi, M., Maruki, R., et al. (2007).[2] FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice.[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 374(4), 311–316.[2]

Technical Support Center: Interpreting Unexpected Activity in Negative Controls

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for a common yet perplexing issue in biological assays: when your negative control shows unexpected biological activity. This phenomenon, often manifesting as a false positive or high background signal, can compromise the integrity of your experimental data.[1][2][3] Here, we delve into the root causes and provide actionable solutions to ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a negative control?

A negative control is a sample or condition that is not expected to produce a positive result.[1][2][3] Its purpose is to establish a baseline or background signal, against which the activity of your experimental samples can be compared.[1] A properly functioning negative control helps to rule out false positives and ensures that the observed effects are due to the variable being tested.[1][2]

Q2: Why is my negative control showing a signal?

Unexpected activity in a negative control can stem from several factors, including contamination of reagents or samples, non-specific binding of antibodies or other detection molecules, issues with the assay components themselves, or even problems with the experimental setup and instrumentation.[4][5][6]

Q3: Can I still trust my data if the negative control is active?

Q4: What is the difference between a "no-template" control and a "negative" control?

A "no-template" control (NTC), commonly used in PCR-based assays, is a specific type of negative control where the sample (e.g., DNA or RNA) is replaced with a clean buffer (like nuclease-free water).[8] This helps to identify contamination in the PCR reagents.[8] A broader "negative control" might involve a sample that is known to be negative for the target of interest, such as a sample from an uninfected individual in a diagnostic test.[1]

In-Depth Troubleshooting Guides

When a negative control behaves unexpectedly, a systematic approach is required to pinpoint the source of the problem. The following guides will walk you through the most common culprits and provide step-by-step protocols to resolve them.

Guide 1: Investigating Contamination

Contamination is a primary suspect when negative controls show activity. Contaminants can be introduced at multiple stages of the experimental workflow.[9][10][11]

  • Reagents and Buffers: Common laboratory reagents, including water, buffers, and even commercially prepared kits, can be a source of contaminating DNA or other substances that can lead to false positives.[9][10][11][12]

  • Cell Culture: Media, serum, or other supplements can be contaminated with endotoxins or other substances that non-specifically activate cells.[4][13]

  • Cross-Contamination: Pipetting errors or carryover from positive samples can introduce the target analyte into negative control wells.

  • Environment: Dust particles or aerosols in the laboratory environment can also lead to contamination.[4]

Contamination_Workflow start Negative Control Shows Activity check_reagents Test Reagents Individually start->check_reagents check_technique Review Pipetting & Handling Technique start->check_technique check_environment Assess Lab Environment start->check_environment new_reagents Use Fresh Aliquots or New Batches check_reagents->new_reagents If contamination is suspected improve_technique Implement Aseptic Techniques check_technique->improve_technique If errors are identified clean_workspace Clean & Decontaminate Workspace check_environment->clean_workspace If environment is a concern resolve Problem Resolved new_reagents->resolve improve_technique->resolve clean_workspace->resolve

Caption: Troubleshooting workflow for contamination.

  • Objective: To identify which reagent is the source of contamination.

  • Procedure:

    • Set up a series of control reactions. In each reaction, omit one component of the assay at a time, or substitute it with a fresh, unopened batch.

    • For example, in an ELISA, you can have wells with:

      • All reagents except the sample.[4]

      • All reagents except the primary antibody.

      • All reagents except the secondary antibody.

      • Each buffer tested individually.

    • Run the assay as usual and measure the signal in each control well.

  • Interpretation: A high signal in a well where a specific reagent was used points to that reagent as the likely source of contamination.

Guide 2: Addressing Non-Specific Binding

Non-specific binding of detection antibodies or other reagents to the assay plate or other components can lead to a uniformly high background signal across all wells, including the negative controls.[5][6]

  • Inadequate Blocking: The blocking buffer may not be effectively preventing the binding of antibodies to the plastic surface of the microplate.[5]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to increased non-specific interactions.[5][14]

  • Insufficient Washing: Inadequate washing steps may fail to remove unbound antibodies or other reagents.[4][6][13]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or on the plate.[14]

NonSpecificBinding_Workflow start High Background in Negative Control optimize_blocking Optimize Blocking Buffer & Incubation start->optimize_blocking titrate_antibodies Titrate Primary & Secondary Antibodies start->titrate_antibodies improve_washing Increase Wash Steps & Volume start->improve_washing check_cross_reactivity Verify Secondary Antibody Specificity start->check_cross_reactivity optimized_blocking Blocking Optimized optimize_blocking->optimized_blocking optimal_concentration Antibody Concentration Optimized titrate_antibodies->optimal_concentration efficient_washing Washing Improved improve_washing->efficient_washing specific_secondary Use Pre-adsorbed Secondary Antibody check_cross_reactivity->specific_secondary resolve Problem Resolved optimized_blocking->resolve optimal_concentration->resolve efficient_washing->resolve specific_secondary->resolve

Caption: Troubleshooting workflow for non-specific binding.

  • Objective: To determine the optimal concentration of primary and secondary antibodies that provides a good signal-to-noise ratio.

  • Procedure:

    • Perform a checkerboard titration. Create a matrix on your assay plate where you test a range of dilutions for both the primary and secondary antibodies.

    • Include both positive and negative control samples for each antibody concentration combination.

    • Run the assay and measure the signal.

  • Interpretation: Identify the lowest concentrations of primary and secondary antibodies that still provide a robust signal in the positive control while minimizing the signal in the negative control.

Guide 3: Evaluating Assay Components and Conditions

Problems with the assay components themselves or the experimental conditions can also contribute to unexpected activity in negative controls.

  • Reagent Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of critical reagents like enzymes or antibodies.[15]

  • Sub-optimal Assay Conditions: Incubation times, temperatures, or buffer pH may not be optimal for the assay, leading to artifacts.[5]

  • Plate Issues: The type of microplate used may not be suitable for the assay, leading to high background.

  • Detection Reagent Issues: The substrate for an enzymatic reaction may be unstable or produce a signal in the absence of the enzyme.[13]

AssayComponents_Workflow start Unexpected Signal in Negative Control check_reagent_stability Verify Reagent Storage & Handling start->check_reagent_stability optimize_conditions Optimize Incubation Time & Temperature start->optimize_conditions test_plates Test Different Microplates start->test_plates validate_detection Validate Detection Reagents start->validate_detection fresh_reagents Use Freshly Prepared Reagents check_reagent_stability->fresh_reagents optimized_params Assay Conditions Optimized optimize_conditions->optimized_params suitable_plate Select Appropriate Plate Type test_plates->suitable_plate stable_detection Confirm Substrate Stability validate_detection->stable_detection resolve Problem Resolved fresh_reagents->resolve optimized_params->resolve suitable_plate->resolve stable_detection->resolve

Caption: Troubleshooting for assay components and conditions.

  • Objective: To determine if the detection substrate is auto-reacting or unstable.

  • Procedure:

    • Set up wells containing only the assay buffer and the detection substrate.

    • Incubate these wells under the same conditions as your experimental samples.

    • Measure the signal at multiple time points.

  • Interpretation: A significant increase in signal over time in the absence of the enzyme or analyte indicates a problem with the substrate's stability.

Data Interpretation and Best Practices

Acceptable Signal in Negative Controls

The acceptable level of signal in a negative control is assay-dependent. A common metric is the signal-to-background (S/B) ratio or the signal-to-noise (S/N) ratio.

Control TypeIdeal SignalAcceptable Signal RangeAction Required if Exceeded
Negative Control No signal above background< 10% of the positive control signalInvestigate and troubleshoot
Positive Control Strong, robust signal> 3-fold higher than the negative controlOptimize assay conditions

Best Practices for Reliable Controls

  • Always include appropriate controls: Every experiment should include both positive and negative controls.

  • Use high-quality reagents: Source reagents from reputable suppliers and handle them according to the manufacturer's instructions.[16]

  • Maintain a clean working environment: Regularly clean and decontaminate your workspace and equipment to prevent contamination.

  • Document everything: Keep detailed records of your experimental procedures, reagent lot numbers, and any deviations from the protocol.

  • When in doubt, start fresh: If you are unable to identify the source of the problem, it is often best to start over with fresh reagents and a thoroughly cleaned workspace.

By systematically investigating the potential causes of unexpected activity in your negative controls, you can ensure the reliability and integrity of your experimental data.

References

  • Mabtech. (2024, February 19). Background spots in negative controls of ELISpot and FluoroSpot.
  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
  • Salter, S. J., Cox, M. J., Turek, E. M., Calus, S. T., Cookson, W. O., Moffatt, M. F., & Turner, P. (2014). Reagent and laboratory contamination can critically impact sequence-based microbiome analyses. BMC Biology, 12(1), 87.
  • U-CyTech. Troubleshooting T cell ELISPOT assay.
  • Salter, S. J., Cox, M. J., Turek, E. M., Calus, S. T., Cookson, W. O., Moffatt, M. F., & Turner, P. (2014). Reagent and laboratory contamination can critically impact sequence-based microbiome analyses.
  • Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383–388.
  • MB - About. Assay Troubleshooting.
  • Kiviet, A., & Chernozhukov, V. (2022). Negative Controls for Instrumental Variable Designs.
  • Wax Studios.
  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • OHDSI.
  • National Center for Biotechnology Information. (n.d.). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening.
  • Thermo Fisher Scientific. IHC Troubleshooting Guide.
  • Surmodics IVD. What Causes High Background in ELISA Tests?.
  • Molzym. (2020, May 8).
  • BMG LABTECH. High-throughput screening (HTS).
  • ASM Journals. (2025, August 20).
  • bioRxiv. (2014, July 16). Reagent contamination can critically impact sequence-based microbiome analyses.
  • The Unsung Heroes of Science: Understanding Negative Controls in Experiments. (2026, February 9).
  • Technology Networks. (2025, September 25). High-Throughput Screening.
  • Oreate AI Blog. (2026, January 8). Understanding Negative and Positive Controls in Scientific Experiments.
  • Benchchem. Troubleshooting assay interference in Fenticonazole high-throughput screening.
  • Shi, X., Miao, W., & Tchetgen, E. T. (2020). Negative controls: Concepts and caveats.
  • Oreate AI Blog. (2026, January 15).
  • Hohl, M., & Slade, D. (2025). The controls that got out of control: How failed control experiments paved the way to transformative discoveries. EMBO reports, 26(1), e59691.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Bento Lab. (2023, May 26). Controls in PCR and PCR assays.
  • AstorScientific. (2026, January 31). PCR Troubleshooting: Common Problems and Solutions.

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Validation & Comparative

Technical Guide: U0126 MEK Inhibition vs. U0124 Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between U0126 and its established negative control, U0124 .

Editorial Note on "FR180209": Extensive database verification confirms that "FR180209" is likely a nomenclature conflation. The standard structural negative control for U0126 is U0124 . The FR prefix typically refers to Fujisawa compounds, most notably FR180204 , which is a selective ERK inhibitor (downstream of MEK). To ensure scientific integrity, this guide focuses on the definitive control pair (U0126 vs. U0124) while distinguishing the role of FR180204 in the same pathway.

Executive Summary

In MAPK/ERK pathway research, distinguishing between specific kinase inhibition and off-target toxicity is critical. U0126 is a highly selective, non-competitive inhibitor of MEK1 and MEK2.[1][2] Its structural analog, U0124 , possesses identical physicochemical properties but lacks the ability to inhibit MEK.

This guide details why U0124 is the mandatory negative control for U0126 experiments, replacing generic vehicle controls (DMSO) to validate that observed phenotypic changes are due to MEK inhibition, not chemical toxicity or scaffold effects.

Compound Profiles & Mechanistic Distinction[3]

The Active Agent: U0126[2][4][5][6][7][8]
  • Target: MEK1 (MAP2K1) and MEK2 (MAP2K2).

  • Mechanism: Non-ATP competitive (allosteric) inhibition.[2] It binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation. This prevents the phosphorylation of downstream ERK1/2.

  • Key Advantage: Because it does not compete with ATP, it is highly selective and effective even at high intracellular ATP concentrations.

The Negative Control: U0124
  • Target: None (Inactive against MEK1/2).

  • Mechanism: U0124 is the structural analog of U0126. It retains the chemical scaffold but contains a minor modification (removal of the amino groups on the butadiene backbone) that abolishes its binding affinity for the MEK allosteric pocket.

  • Role: It controls for non-specific effects of the bis-amino-sulfide backbone, ensuring that cellular responses (e.g., apoptosis, differentiation) are strictly MEK-dependent.

The "FR" Variable: FR180204
  • Distinction: Unlike U0124, FR180204 is an active ATP-competitive inhibitor of ERK1/ERK2 . It is often used alongside U0126 to prove that a phenotype is driven by ERK activity specifically, rather than other MEK substrates.

Comparative Specifications Table
FeatureU0126 (Active)U0124 (Negative Control)FR180204 (ERK Inhibitor)
Primary Target MEK1 / MEK2None (Inactive)ERK1 / ERK2
IC50 (Cell-Free) ~70 nM (MEK1/2)> 100 µM (Inactive)330 nM (ERK1), 140 nM (ERK2)
Binding Mode Allosteric (Non-ATP)N/AATP-Competitive
Pathway Impact Blocks p-ERK1/2 levelsNo effect on p-ERK1/2Blocks ERK substrates (e.g., p-ELK1)
CAS Number 109511-58-2109511-59-3200181-13-5
Solubility DMSO (100 mM)DMSO (100 mM)DMSO (100 mM)

Pathway Visualization & Logic

The following diagram illustrates the precise intervention points. Note how U0124 mimics the presence of the inhibitor without blocking the signal flow.

MAPK_Intervention cluster_MEK MEK Complex (MAP2K) GrowthFactor Growth Factor (EGF/FGF) RAS RAS-GTP GrowthFactor->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (pTEpY) Nucleus Nuclear Targets (Elk-1, c-Fos) ERK->Nucleus Translocation U0126 U0126 (Active MEK Inhibitor) U0126->MEK Allosteric Block U0124 U0124 (Negative Control) U0124->MEK No Binding FR180204 FR180204 (ERK Inhibitor) FR180204->ERK ATP Block

Figure 1: Mechanistic intervention points. U0126 blocks MEK, preventing ERK phosphorylation.[3] U0124 is present but functionally inert.[3] FR180204 acts downstream on ERK itself.

Experimental Validation Protocols

To establish "Trustworthiness" in your data, you must run U0126 and U0124 side-by-side. A result is only considered "MEK-dependent" if U0126 inhibits it and U0124 does not.

Protocol A: Western Blot Validation (The "On-Target" Check)

Objective: Confirm U0126 blocks ERK phosphorylation while U0124 leaves it intact.

  • Seed Cells: Plate cells (e.g., HeLa or HEK293) to reach 70% confluence.

  • Starvation: Serum-starve cells for 12–24 hours to reduce basal MAPK activity.

  • Pre-treatment (Critical Step):

    • Group 1: DMSO Vehicle (0.1%).

    • Group 2: U0126 (10 µM).

    • Group 3: U0124 (10 µM).

    • Incubate for 1 hour at 37°C.

  • Stimulation: Treat all groups with EGF (100 ng/mL) for 15 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection Targets:

    • Primary: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

    • Control: Total p44/42 MAPK (Erk1/2).

  • Expected Result:

    • DMSO + EGF: Strong Phospho-ERK band.

    • U0126 + EGF: No/Faint Phospho-ERK band.

    • U0124 + EGF: Strong Phospho-ERK band (Identical to DMSO).

Protocol B: Functional Assay (Apoptosis/Proliferation)

Objective: Distinguish specific efficacy from toxicity.

  • Setup: Treat cells with increasing concentrations (1 µM, 5 µM, 10 µM, 50 µM) of U0126 and U0124.

  • Duration: Incubate for 24–72 hours depending on the assay (e.g., MTT, Caspase-3).

  • Data Interpretation:

    • If U0126 induces cell death at 10 µM but U0124 does not, the effect is MEK-dependent .

    • If both U0126 and U0124 induce cell death at 50 µM, the effect is off-target toxicity (likely unrelated to MEK). Note: U0126 can exhibit off-target effects at concentrations >20 µM.

Troubleshooting & Best Practices

The "Precipitation" Trap

Both U0126 and U0124 are highly hydrophobic.

  • Issue: Adding the drug directly to aqueous media can cause microprecipitation, leading to variable concentrations.

  • Solution: Create a 1000x stock in DMSO. Vortex the media immediately upon addition. Do not store aqueous dilutions; prepare fresh.

Light Sensitivity
  • Issue: Isomers of U0126 can isomerize under light exposure, potentially losing potency.

  • Solution: Aliquot stocks into amber vials and store at -20°C. Handle in low light.

Interpreting "Partial" Inhibition by U0124
  • Observation: Occasionally, U0124 shows slight inhibition at very high doses (>50 µM).

  • Causality: At supraphysiological concentrations, scaffold interference can occur.

  • Correction: Always titrate. The therapeutic window for U0126 is typically 1–10 µM. If you need >20 µM to see an effect, your target may not be MEK, or your cell line is resistant.

References

  • Favata, M. F., et al. (1998). "Identification of a novel inhibitor of mitogen-activated protein kinase kinase."[1] Journal of Biological Chemistry.

    • Foundational paper characterizing U0126 and establishing U0124 as the inactive control.
  • Ohori, M., et al. (2005). "Identification of a selective ERK inhibitor and its validation in tumor cell lines." Biochemical and Biophysical Research Communications.

    • Primary reference for FR180204, distinguishing it as a direct ERK inhibitor.
  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

    • Comprehensive screening data confirming the selectivity profiles of U0126 vs. other kinase inhibitors.
  • Cell Signaling Technology. "U0126 MEK1/2 Inhibitor Datasheet."

    • Technical validation data showing compar

Sources

A Senior Scientist's Guide to Validating ERK Inhibition Specificity with FR180209

Author: BenchChem Technical Support Team. Date: March 2026

In the complex landscape of intracellular signaling, the Ras-Raf-MEK-ERK pathway, a critical branch of the Mitogen-Activated Protein Kinase (MAPK) cascade, governs fundamental cellular processes like proliferation, differentiation, and survival.[1] Its frequent dysregulation in various cancers has made it a focal point for targeted drug development.[1] However, the utility of any chemical probe in elucidating biological mechanisms or as a therapeutic hinges on its specificity. This guide provides a rigorous, in-depth framework for validating the specificity of the ERK inhibitor, FR180209, from the perspective of a senior application scientist. We will explore the "why" behind experimental choices, compare FR180209 to other common inhibitors, and provide detailed protocols to ensure your data is robust and reliable.

The Imperative of Specificity in Targeting the ERK Pathway

A Comparative Overview of Common ERK Pathway Inhibitors

To appreciate the nuances of FR180209, it's helpful to compare it with other widely used inhibitors that target the ERK cascade at different nodes.

InhibitorPrimary Target(s)Mechanism of ActionKey Distinctions & Considerations
FR180209 ERK1, ERK2ATP-competitive inhibitor of ERK1/2 kinase activity.[4][5]Directly targets the final kinases in the cascade. It is reported to be highly selective for ERK1/2 over other kinases like p38.[5]
U0126 MEK1, MEK2A non-competitive inhibitor of the upstream kinases MEK1/2.[6]Blocks ERK activation by preventing its phosphorylation by MEK. Its effects are broader, impacting all downstream ERK signaling.[6]
SCH772984 ERK1, ERK2A potent and specific inhibitor of ERK1/2.[5][7]Binds to ERK in a unique manner, inducing a conformation that can be associated with slow dissociation rates.[8][9]

While potent inhibitors like SCH772984 are valuable, their complex binding kinetics can sometimes lead to paradoxical effects.[8][9] U0126, by acting upstream, is an excellent tool for studying the overall contribution of the MEK-ERK axis but is unsuitable for dissecting ERK-specific roles independent of MEK. FR180209, as a direct and selective ATP-competitive inhibitor of ERK, offers a clear and mechanistically straightforward tool for investigating the specific functions of ERK1/2.[4][5]

A Multi-Faceted Strategy for Validating Inhibitor Specificity

A thorough validation of an inhibitor's specificity requires a multi-pronged approach, combining biochemical assays with cell-based functional readouts.

validation_workflow cluster_biochem Biochemical & In Vitro Validation cluster_cell Cell-Based Target Engagement cluster_functional Functional & Off-Target Assessment a Kinase Panel Screening (>100 kinases) b IC50 Determination for ERK1, ERK2, and related kinases a->b Quantify selectivity c Western Blot for p-ERK/Total ERK and p-RSK/Total RSK b->c Confirm cellular on-target activity d Cellular Thermal Shift Assay (CETSA) or NanoBRET™ for target binding c->d Validate direct binding in cells e Phospho-Kinase Array (Broad cellular off-target screen) c->e Assess unintended pathway modulation f Cell Viability/Proliferation Assay in ERK-dependent vs. independent cell lines e->f Link to functional cellular outcomes

Caption: A comprehensive workflow for validating ERK inhibitor specificity.

Protocol 1: Western Blotting for Cellular On-Target Engagement

This is the foundational experiment to confirm that FR180209 inhibits ERK activity within a cellular context.

Scientific Rationale: Treatment of cells with mitogens like Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) leads to a robust and detectable increase in the phosphorylation of ERK1/2 at Thr202/Tyr204.[10] A specific inhibitor should block this phosphorylation in a dose-dependent manner without altering the total amount of ERK protein.[11] To further confirm the inhibition of ERK's catalytic activity, we also assess the phosphorylation of a direct downstream substrate, p90 ribosomal S6 kinase (RSK).[7][11]

Detailed Methodology:

  • Cell Culture and Serum Starvation: Plate your chosen cell line (e.g., HeLa, A375, or HCT-116) and allow for overnight attachment. To reduce basal ERK activity, serum-starve the cells for 4-12 hours.[1]

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with a dose range of FR180209 (e.g., 0.1, 1, 10, 30 µM) and relevant controls (e.g., DMSO vehicle, 10 µM U0126) for 1-2 hours.[1]

  • Mitogen Stimulation: Induce ERK pathway activation by treating the cells with a stimulating agent such as EGF (e.g., 50 ng/mL) for 15-30 minutes.[11]

  • Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse them in RIPA buffer fortified with protease and phosphatase inhibitors to preserve protein phosphorylation states.[1][11]

  • Protein Quantification and Electrophoresis: Determine the protein concentration of each lysate using a BCA assay.[11] Load equal amounts of protein onto an SDS-PAGE gel for separation.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[11][12]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting:

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-RSK (a downstream target)

    • A loading control (e.g., GAPDH or β-actin)[11]

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.[11] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[1]

Anticipated Results: A dose-dependent reduction in the intensity of the p-ERK and p-RSK bands should be observed in the FR180209-treated samples relative to the stimulated control. The total ERK and loading control bands should remain consistent across all lanes.

Protocol 2: Broad-Spectrum Kinase Profiling

To rigorously assess specificity, it is essential to screen the inhibitor against a wide array of other kinases.

Scientific Rationale: The human kinome is vast, and many kinases share structural similarities in their ATP-binding pockets. Kinase profiling services provide a standardized and unbiased method to determine an inhibitor's selectivity by testing it against a large panel of purified kinases.[13][14] This is a critical step to identify potential off-target liabilities that would be missed by only examining a few related pathways.[15]

General Procedure:

  • Select a Kinase Panel: Choose a comprehensive panel that includes representatives from all major kinase families.[16][17]

  • Compound Submission: Submit FR180209 at one or more concentrations (typically 1 µM and 10 µM) for screening.

  • Data Analysis: The results are usually presented as the percent inhibition for each kinase at the tested concentration.

Illustrative Data Summary:

Kinase Target% Inhibition with FR180209 (10 µM)
ERK1 >95%
ERK2 >95%
p38α<15%
JNK1<10%
AKT1<5%
CDK2/cyclin E<5%

This tabular data provides a clear, quantitative measure of FR180209's selectivity for ERK1/2.[13]

Protocol 3: Functional Cellular Assay - Proliferation

This assay links the biochemical inhibition of ERK to a relevant cellular outcome.

Scientific Rationale: As the ERK pathway is a primary driver of cell proliferation, a specific ERK inhibitor is expected to reduce the growth of cancer cell lines known to be dependent on this pathway (e.g., those with BRAF or RAS mutations).[7][18]

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma or HCT-116 colon cancer cells) in 96-well plates at a low density.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of FR180209.

  • Incubation: Culture the cells for 72 hours to allow for multiple cell divisions.

  • Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.[7]

Anticipated Results: FR180209 should inhibit the proliferation of ERK-dependent cell lines with an IC50 value that correlates with its potency in the Western blot assay. Comparing these results to a cell line not driven by the ERK pathway can further substantiate on-target activity.

pathway_inhibition cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibitors Points of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Substrates (e.g., RSK, Transcription Factors) ERK->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response U0126 U0126 U0126->MEK FR180209 FR180209 FR180209->ERK

Caption: Points of intervention for common inhibitors in the MAPK pathway.

Final Synthesis: The Bedrock of Trustworthy Research

References

  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • ResearchGate. (n.d.).
  • Frontiers. (2023). Off-target effects in CRISPR/Cas9 gene editing.
  • BenchChem. (2025).
  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912.
  • bioRxiv. (2023). Contact-Inhibited ERK Signaling is Determined by Cellular-Resolution Western Blotting.
  • Ohori, M., et al. (2005). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.
  • Pearson, G., et al. (2001). Mitogen-activated protein (MAP) kinase pathways: regulation and physiological functions. Endocrine Reviews, 22(2), 153-183.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
  • Voronkov, A., & Bensaude, O. (2020). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. Journal of Biological Chemistry, 295(40), 13836-13848.
  • Chaikuad, A., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.
  • Haling, J. R., et al. (2014). ERK inhibition overcomes acquired resistance to MEK inhibitors. Molecular Cancer Therapeutics, 13(3), 737-746.
  • Selleckchem. (n.d.).
  • National Institutes of Health. (2023). Off-target effects in CRISPR/Cas9 gene editing.
  • Arlt, A., et al. (2012). Mechanism of action of clostridial glycine reductase: isolation and characterization of a covalent acetyl enzyme intermediate. Journal of Biological Chemistry, 287(38), 32136-32147.
  • Harvard University. (2014).
  • CD Genomics. (n.d.).
  • National Institutes of Health. (2009). Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents.
  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing.
  • National Institutes of Health. (2022).
  • Frontiers. (2022). U0126: Not only a MAPK kinase inhibitor.
  • National Institutes of Health. (2021). Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m.
  • IntechOpen. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing.
  • National Institutes of Health. (2010). Expression, biological activities and mechanisms of action of A20 (TNFAIP3).

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Navigating the Kinome: A Guide to Using FR180209 for Ruling Out Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 members, many of which share significant structural homology in their catalytic domains. This similarity is the primary reason why many kinase inhibitors exhibit polypharmacology, binding to multiple kinases with varying affinities.[1] While in some therapeutic contexts, multi-targeting can be advantageous, in a research setting, it can confound the interpretation of experimental results. Attributing a cellular phenotype solely to the inhibition of the intended target becomes challenging if the inhibitor is also acting on other kinases, potentially in opposing or parallel pathways.[2] Therefore, robust experimental design that includes appropriate controls is paramount to deconvoluting on-target from off-target effects.

FR180209 and its Active Counterpart, FR180204: A Tale of Two Analogs

A powerful strategy to ascertain the on-target activity of a kinase inhibitor is the use of a structurally related but biologically inactive analog as a negative control. This is where the unique relationship between FR180204 and FR180209 becomes invaluable for researchers studying the MAPK/ERK pathway.

FR180204: The Selective ERK Inhibitor

FR180204 is a cell-permeable small molecule that functions as a potent and selective, ATP-competitive inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4][5] ERK1 and ERK2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a multitude of cellular processes including proliferation, differentiation, and survival.

FR180209: The Inactive Analog and Negative Control

FR180209 is a close structural analog of FR180204. However, it exhibits significantly reduced or no inhibitory activity against ERK1/2. Instead, some commercial suppliers characterize FR180209 as an Aurora B kinase inhibitor. This differential activity profile makes FR180209 an exceptional negative control for studies utilizing FR180204. By treating cells with both compounds in parallel, researchers can confidently attribute any observed effects that are present only in the FR180204-treated group to the specific inhibition of the ERK pathway.

The MAPK/ERK Signaling Pathway

To fully appreciate the utility of these compounds, it is essential to understand the context of the signaling pathway they modulate. The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in changes in gene expression and cellular function.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates FR180204 FR180204 FR180204->ERK Inhibits Western_Blot_Workflow Start Seed Cells Treat Treat with: - Vehicle (DMSO) - FR180204 - FR180209 - Growth Factor Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_pERK Incubate with primary antibody (anti-p-ERK) Block->Primary_pERK Secondary Incubate with secondary antibody Primary_pERK->Secondary Detect_pERK Detect Signal (Chemiluminescence) Secondary->Detect_pERK Detect_tERK Detect Signal Secondary->Detect_tERK Strip Strip Membrane Detect_pERK->Strip Primary_tERK Incubate with primary antibody (anti-total ERK) Strip->Primary_tERK Primary_tERK->Secondary Analyze Analyze Data: Normalize p-ERK to total ERK Detect_tERK->Analyze

Caption: Western Blot Workflow for Assessing ERK Inhibition.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed your cells of interest (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal ERK activity.

    • Pre-treat the cells for 1-2 hours with one of the following:

      • Vehicle control (e.g., 0.1% DMSO)

      • FR180204 (e.g., 10 µM)

      • FR180209 (e.g., 10 µM)

    • Stimulate the cells with a growth factor known to activate the ERK pathway (e.g., 100 ng/mL EGF or 10% FBS) for 10-15 minutes. Include an unstimulated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total ERK1/2 to ensure equal protein loading.

Data Interpretation
  • Vehicle Control (Unstimulated): Should show low or no p-ERK signal.

  • Vehicle Control (Stimulated): Should show a strong p-ERK signal, indicating pathway activation.

  • FR180204 (Stimulated): Should show a significant reduction in the p-ERK signal compared to the stimulated vehicle control, demonstrating on-target inhibition.

  • FR180209 (Stimulated): Should show a p-ERK signal comparable to the stimulated vehicle control. This is the critical result that indicates the observed inhibition by FR180204 is not due to a non-specific effect of the chemical scaffold.

By demonstrating that only the active analog, FR180204, inhibits ERK phosphorylation, you provide strong evidence that the cellular effects you observe with this compound are indeed a consequence of on-target ERK inhibition.

Conclusion

The judicious use of well-characterized chemical probes is fundamental to the rigorous investigation of kinase signaling pathways. The FR180204/FR180209 inhibitor-inactive analog pair provides a powerful and accessible toolset for researchers to dissect the specific roles of the ERK pathway. By incorporating FR180209 as a negative control in your experimental design, you can effectively rule out off-target effects and generate high-confidence data, ultimately contributing to a more accurate understanding of the complex signaling networks that govern cellular life.

References

  • Chaikuad, A., et al. (2018). Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors. Journal of Medicinal Chemistry, 61(17), 7840-7851.
  • Ohori, M., et al. (2007). FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(4), 311-316.
  • Girdler, F., et al. (2008). Aurora B inhibitors in cancer: a review of their clinical development.
  • Akinleye, A., et al. (2013). The effects of API-1 and FR180204 on cell proliferation and apoptosis in human DLD-1 and LoVo colorectal cancer cells. Oncology Letters, 6(6), 1777-1782.
  • Lin, Y., et al. (2016). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 7(45), 73586-73597.
  • Hatzivassiliou, G., et al. (2013). Aurora B kinase inhibitors as a therapeutic strategy for cancer. Clinical Cancer Research, 19(21), 5722-5730.
  • Pollard, J. R., & Mortimore, M. (2009). Aurora B inhibitors as cancer therapeutics. Journal of Medicinal Chemistry, 52(9), 2629-2651.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Posy, S. L., et al. (2011). Targeted kinase selectivity from kinase profiling data.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Kumar, S., et al. (2022). Bioassay guided fractionation protocol for determining novel active compounds in selected Australian flora. Molecules, 27(21), 7385.
  • Faisal, M., et al. (2024). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. 3 Biotech, 14(1), 23.
  • Wu, J., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors.
  • Sandiego, C. (2021). Biochem Lab Enzyme Assay Background F21. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • De Jager, C., et al. (2024). The use of in vitro bioassays and chemical screening to assess the impact of a minimally processed vegetable facility on wastewater quality.

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Unmasking Polypharmacology: Validating Aurora B Inhibition by ERK Inhibitor II Negative Control (FR180209)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers perplexed by paradoxical results when using "negative controls" in kinase profiling. A classic paradigm of this chemogenomic pitfall is the ERK Inhibitor II Negative Control (FR180209). Originally synthesized as a structurally similar, inactive analog to the ERK1/2 inhibitor FR180204, broad kinome profiling has unmasked a startling reality: FR180209 is a potent, isoform-selective inhibitor of Aurora B kinase [[1]]().

This guide provides an objective comparison of FR180209 against established Aurora B inhibitors and outlines a self-validating experimental framework to deconvolute ERK-independent off-target effects.

Comparative Profiling: FR180209 vs. Established Aurora B Inhibitors

To utilize FR180209 effectively—either to validate true ERK-dependent phenotypes or to repurpose it as an Aurora B research tool—we must benchmark its performance against gold-standard Aurora kinase inhibitors. While FR180209 exhibits 95% inhibition of Aurora B at 1 µM , it lacks the extreme nanomolar potency of clinical-grade compounds like Barasertib (AZD1152) 2.

InhibitorPrimary TargetPotency (IC50 / Inhibition)Off-Target ProfileClinical/Research Status
FR180209 (ERK Inh II Neg Ctrl)Aurora B95% inhibition @ 1 µMChk2, IRR, Ack1. No ERK activity. Tool compound / Off-target control
Barasertib (AZD1152) Aurora B~0.37 nMHighly selectiveClinical trials / Gold standard
Hesperadin Aurora B~250 nMAMPK, Lck, MST4Research tool
Danusertib Pan-Aurora~15 nM (AurB)Abl, Ret, FGFR-1Clinical trials 3

Mechanistic Divergence

FR180204 (ERK Inhibitor II) targets the MAPK/ERK pathway, regulating cell proliferation. Conversely, its negative control, FR180209, completely bypasses ERK and binds Aurora B. By disrupting the chromosomal passenger complex (CPC), FR180209 prevents the phosphorylation of Histone H3 at Serine 10 (H3S10ph), leading to cytokinesis failure and subsequent polyploidy.

Pathway FR180204 ERK Inhibitor II (FR180204) ERK ERK1/2 Kinase FR180204->ERK Inhibits AurB Aurora B Kinase FR180204->AurB Weak/No effect FR180209 Negative Control (FR180209) FR180209->ERK No Activity FR180209->AurB Potent Inhibition Polyploidy Polyploidy / Apoptosis FR180209->Polyploidy Induces Prolif Cell Proliferation ERK->Prolif Promotes H3S10 Histone H3S10ph & Cytokinesis AurB->H3S10 Regulates

Divergent kinase targeting of ERK Inhibitor II and its negative control (FR180209) on Aurora B.

Experimental Validation Workflows

To prove that a cellular phenotype is driven by Aurora B off-target effects rather than ERK inhibition, your experimental design must be a self-validating system. This requires orthogonal readouts (biochemical and phenotypic) and strict cell-cycle control.

Protocol A: Biochemical Validation of Target Engagement (H3S10ph)

The Causality of the Method: Aurora B expression and activity are strictly cell-cycle dependent, peaking in the G2/M phase. Treating asynchronous cell populations will dilute the H3S10ph signal, masking the inhibitory effect of FR180209 and leading to false negatives. Nocodazole traps cells in prometaphase, synchronizing the population at the exact moment of maximal Aurora B activity.

  • Cell Synchronization: Seed HeLa cells at 70% confluency. Add 100 ng/mL Nocodazole for 16 hours to arrest cells in prometaphase.

  • Compound Matrix Treatment: Without removing the Nocodazole block, treat parallel wells for 2 hours with:

    • DMSO (Vehicle control)

    • 10 µM FR180204 (ERK Inhibitor II - Negative control for Aurora B)

    • 1 µM and 10 µM FR180209 (Negative Control - Test compound)

    • 100 nM Barasertib/AZD1152 (Positive control for Aurora B inhibition)

  • Mitotic Shake-off: Adherent cells round up during mitosis. Physically shake the flask and collect the supernatant to selectively harvest a near 100% pure M-phase population, maximizing the signal-to-noise ratio.

  • Immunoblotting: Lyse in RIPA buffer with phosphatase inhibitors. Probe for p-Histone H3 (Ser10), total Histone H3, p-ERK1/2 (Thr202/Tyr204), and total ERK. Expected Result: FR180209 and AZD1152 will abolish p-H3S10, while FR180204 will abolish p-ERK.

Protocol B: Phenotypic Validation of Mitotic Catastrophe (Polyploidy)

The Causality of the Method: If FR180209 functionally inhibits Aurora B, cells will exit mitosis without undergoing cytokinesis, resulting in a 4N or 8N DNA content. Unlike Protocol A, cells must not be arrested with Nocodazole here; they require cell cycle progression to manifest the structural failure of polyploidy.

  • Treatment: Seed cells at 40% confluency. Treat with the same compound matrix as Protocol A (omitting Nocodazole).

  • Incubation: Incubate for 48 hours to allow time for at least one failed cell division cycle.

  • Fixation: Trypsinize, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining & Analysis: Stain with 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A for 30 minutes. Analyze DNA content via Flow Cytometry, gating specifically for >4N populations.

Workflow Sync 1. Cell Synchronization (Nocodazole Block) Treat 2. Compound Treatment (FR180209 vs Controls) Sync->Treat Split Assay Divergence Treat->Split WB 3A. Immunoblotting (p-H3S10 & p-ERK1/2) Split->WB Protein Level FACS 3B. Flow Cytometry (PI Staining) Split->FACS Cellular Phenotype Val1 Confirm Aurora B Target Engagement WB->Val1 Val2 Confirm Polyploidy Phenotype FACS->Val2

Self-validating workflow for decoupling ERK inhibition from Aurora B off-target effects.

References

  • A broad activity screen in support of a chemogenomic map for kinase signaling research and drug discovery. ResearchGate. 1

  • ERK Inhibitor II, Negative Control, FR180209. Sigma-Aldrich.

  • Hesperadin. Sigma-Aldrich.

  • Close correlation between MEK/ERK and Aurora-B signaling pathways in sustaining tumorigenic potential and radioresistance of gynecological cancer cell lines. Spandidos Publications. 2

  • Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. AACR Journals. 3

Sources

Benchmarking FR180209: The Critical Role of Structural Negative Controls in MAPK/ERK Pathway Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary When interrogating the Mitogen-Activated Protein Kinase (MAPK) pathway, relying solely on active inhibitors can lead to false-positive phenotypic associations due to off-target kinase inhibition. This guide benchmarks FR180209 —the structural negative control for the ERK1/2 inhibitor FR180204—against standard MAPK pathway controls like U0126 and PD0325901. By detailing the structural causality behind its lack of ERK activity and providing a self-validating experimental workflow, this guide equips researchers to rigorously isolate true ERK-dependent phenotypes from scaffold-specific artifacts.

The Mechanistic Imperative for Structural Controls

The MAPK/ERK cascade is a central regulator of cellular proliferation, differentiation, and survival. To probe this pathway, researchers typically employ allosteric MEK1/2 inhibitors (e.g., U0126 , PD0325901 ). While highly selective, these compounds block the pathway upstream of ERK. To specifically interrogate ERK1/2 catalytic activity, ATP-competitive ERK inhibitors like FR180204 are required[1].

However, ATP-competitive inhibitors inherently carry the risk of off-target kinase binding. FR180204, for example, exhibits weak off-target inhibition of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R)[2]. If a researcher observes a cellular phenotype upon FR180204 treatment, they must prove the effect is due to ERK inhibition, rather than off-target binding.

This is where FR180209 becomes indispensable. As a structurally matched negative control, FR180209 shares the core chemical scaffold of FR180204 but lacks ERK inhibitory activity. Crucially, it retains (and actually enhances) binding to off-targets like IR/IGF-1R (where it is known as Irfin1) and Aurora B kinase[2][3]. If a phenotype is observed with FR180204 but not with FR180209, the researcher can confidently attribute the effect to ERK1/2.

MAPK_Intervention RTK RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Targets Downstream Targets (e.g., RSK, ELK1) ERK->Targets U0126 U0126 / PD0325901 (MEK Inhibitors) U0126->MEK FR180204 FR180204 (Active ERK Inhibitor) FR180204->ERK FR180209 FR180209 (Negative Control) FR180209->ERK

MAPK pathway hierarchy and the specific intervention points of active inhibitors vs. the FR180209 control.

Structural Causality: The Bidentate Bond Disruption

Why does a nearly identical molecule fail to inhibit ERK?

Both FR180204 and FR180209 are built on a pyrazolopyridazine core. The functional divergence is dictated by a single substitution at the 3-position of the pyrazolo[3,4-c]pyridazine ring:

  • FR180204 (Active ERK Inhibitor): Features a primary amine (-NH₂). In the ERK2 ATP-binding pocket, this amine acts as a dual hydrogen bond donor, forming a critical bidentate hydrogen bond with the main chain amide of Asp-106 and the side chain of Asn-105[2].

  • FR180209 (Negative Control): Features a hydroxyl group (-OH) in place of the amine. A hydroxyl group cannot act as a donor for two simultaneous hydrogen bonds. This inability to form the bidentate interaction completely destabilizes its binding in the ERK1/2 active site, rendering it inactive against ERK[2].

Quantitative Benchmarking: Efficacy and Off-Target Profiles

To design a rigorous assay, researchers must understand the kinetic parameters of their control matrix. Below is a benchmarking summary of FR180209 against standard MAPK pathway modulators[1][2][3].

CompoundPrimary TargetTarget IC₅₀ERK1/2 IC₅₀Key Off-TargetsRole in Assay Design
FR180204 ERK1/20.33 - 0.51 µM0.33 - 0.51 µMIR/IGF-1R (Weak)Active ERK Catalytic Inhibitor
FR180209 None (ERK Control)N/A> 30 µM (Inactive)IR/IGF-1R, Aurora B, Chk2Structural Negative Control
U0126 MEK1/2~0.07 µM> 30 µMWeak off-targetsUpstream Pathway Control
PD0325901 MEK1/2~0.001 µM> 30 µMHighly selectiveHigh-Potency Upstream Control
Self-Validating Experimental Protocol: The p-ERK vs. p-RSK Paradox

A common pitfall in kinase assays is selecting the wrong biochemical readout. Because U0126 inhibits MEK, it prevents the phosphorylation of ERK; thus, Western blotting for phospho-ERK (p-ERK) will show a loss of signal.

Expert Insight: FR180204 is an ATP-competitive inhibitor of ERK. It does not prevent MEK from phosphorylating ERK. In fact, by inhibiting ERK's catalytic activity, FR180204 disrupts the negative feedback loop to Raf/MEK, often resulting in an increase in p-ERK levels. To validate FR180204 efficacy, you must measure the phosphorylation of a downstream ERK substrate, such as p-RSK (p90RSK) or p-ELK1 .

Step-by-Step Methodology
  • Cell Preparation & Starvation: Seed cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 16-24 hours to reduce basal MAPK signaling.

  • Inhibitor Pre-treatment: Treat distinct wells with the following matrix for 1 hour:

    • Vehicle: 0.1% DMSO (Baseline control).

    • Upstream Control: U0126 (10 µM) (Validates pathway inducibility).

    • Active Inhibitor: FR180204 (10 µM) (Probes ERK requirement).

    • Negative Control: FR180209 (10 µM) (Rules out scaffold off-target effects).

  • Pathway Stimulation: Stimulate cells with a known MAPK activator (e.g., EGF 100 ng/mL or 10% FBS) for 15 minutes.

  • Lysis & Readout: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Perform Western blotting for Total ERK , p-ERK1/2 (Thr202/Tyr204) , and p-RSK (Ser380) .

Expected Matrix Results:

  • U0126: Loss of p-ERK and loss of p-RSK.

  • FR180204: Maintenance (or increase) of p-ERK, but loss of p-RSK.

  • FR180209: Maintenance of both p-ERK and p-RSK.

Assay_Workflow cluster_treatments 2. Inhibitor Pre-treatment (1 hr) Start 1. Serum Starvation (Reduce basal MAPK activity) Veh Vehicle (DMSO) Start->Veh U0126 U0126 (10 µM) Upstream Control Start->U0126 FR180204 FR180204 (10 µM) Active Inhibitor Start->FR180204 FR180209 FR180209 (10 µM) Negative Control Start->FR180209 Stim 3. Pathway Stimulation (e.g., EGF 100 ng/mL, 15 min) Veh->Stim U0126->Stim FR180204->Stim FR180209->Stim Readout1 Western Blot: p-ERK1/2 (Validates MEK activity) Stim->Readout1 Readout2 Western Blot: p-RSK (Validates ERK catalytic activity) Stim->Readout2

Self-validating experimental workflow utilizing FR180209 to isolate true ERK-dependent phenotypes.

References
  • A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC. nih.gov.
  • ERK Inhibitor II, Neg
  • FR 180204 | ERK inhibitor | CAS 865362-74-9. Selleck Chemicals.
  • ERK Inhibitor II, FR180204. Sigma-Aldrich.

Sources

A Researcher's Guide to Generating Publication-Quality Data with ERK Inhibitor II and its Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of signal transduction research, the specific and reliable modulation of kinase activity is paramount. The Mitogen-Activated Protein Kinase (MAPK) pathway, and specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), are central players in a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the ERK pathway is a well-established driver of many cancers, making it a critical target for therapeutic intervention.[1]

This guide provides a comprehensive framework for utilizing ERK Inhibitor II (FR180204), a potent and selective ERK1/2 inhibitor, in your research. Crucially, we will delve into the indispensable role of its structural analog, FR180209, as a negative control. The judicious use of both compounds is essential for generating robust, publication-quality data that can withstand the rigors of peer review. We will explore the "why" behind experimental choices, providing detailed protocols and illustrative data to ensure your findings are both accurate and compelling.

The ERK/MAPK Signaling Cascade: A Brief Overview

The ERK/MAPK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in changes in gene expression that drive cellular responses.[1] A simplified representation of this cascade is depicted below.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Experimental_Workflow Start Start with a specific biological question WB Western Blot for p-ERK and Total ERK Start->WB CellViability Cell Viability Assay (e.g., MTT) Start->CellViability Downstream Analysis of Downstream ERK Targets (e.g., p-p90RSK) WB->Downstream Conclusion Draw conclusions about the role of ERK in the observed phenotype CellViability->Conclusion Downstream->Conclusion

Caption: A typical experimental workflow for validating ERK inhibitor activity.

Western Blotting: Direct Assessment of ERK Inhibition

The most direct way to confirm that ERK Inhibitor II is hitting its target is to measure the phosphorylation status of ERK1/2.

Protocol: Western Blot for Phospho-ERK (p-ERK) and Total ERK

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of ERK Inhibitor II (FR180204), the negative control (FR180209), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours). It is also advisable to include a positive control for ERK activation, such as a growth factor (e.g., EGF or FGF).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody that recognizes total ERK1/2.

Illustrative Data:

Treatmentp-ERK1/2 (Relative Intensity)Total ERK1/2 (Relative Intensity)
Vehicle Control1.001.00
ERK Inhibitor II (10 µM)0.150.98
Negative Control (10 µM)0.951.02
Growth Factor3.501.01
Growth Factor + ERK Inhibitor II0.450.99

This data is for illustrative purposes only.

Cell Viability Assay: Assessing the Functional Consequence of ERK Inhibition

To link ERK inhibition to a cellular phenotype, a cell viability assay is a common and informative experiment.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of ERK Inhibitor II (FR180204) and the negative control (FR180209). Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.

Illustrative Data:

CompoundIC50 (µM) in a cancer cell line
ERK Inhibitor II (FR180204)5.2
Negative Control (FR180209)> 50

This data is for illustrative purposes only.

Interpreting Your Results: A Logical Framework

The power of this experimental design lies in the direct comparison between the active inhibitor and the negative control.

Caption: A logical framework for interpreting experimental outcomes.

Conclusion

By adhering to the principles of scientific integrity and employing a rigorous, self-validating experimental design, researchers can confidently delineate the role of the ERK signaling pathway in their biological system of interest. The combination of ERK Inhibitor II and its corresponding negative control, when used thoughtfully and with an understanding of their respective properties, provides a powerful toolset for generating high-impact, publication-quality data. Always remember that a chemical probe is only as good as its controls.

References

  • Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368-372. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Müller, S., et al. (2018). The promise and peril of chemical probes. ACS Chemical Biology, 13(8), 1991-2001. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Reviews, 110(1), 1-2. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor screen reveals the role of ROCK in vasculogenic mimicry of cancer cells. Journal of Biological Chemistry, 288(3), 1761-1770. [Link]

  • Caunt, C. J., et al. (2015). MEK-ERK signalling: from mutations to medicine. Trends in Molecular Medicine, 21(12), 715-725. [Link]

  • Ohori, M., et al. (2005). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex. Biochemical and Biophysical Research Communications, 336(1), 357-363. [Link]

  • Bio-protocol. (2019). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

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Safety Operating Guide

ERK Inhibitor II, Negative Control proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications and mandatory safety protocols for the disposal of ERK Inhibitor II, Negative Control (FR180209) .

Critical Safety Notice: Do not assume "Negative Control" implies biological inertness. While FR180209 is inactive against ERK1/2, it is a potent inhibitor of Aurora B kinase (IC₅₀ ~1 µM) and Chk2. It must be handled and disposed of with the same rigor as a bioactive cytotoxic agent.

Chemical Profile & Hazard Identification

Before disposal, verify the chemical identity to ensure segregation from incompatible waste streams (e.g., strong oxidizers).

FeatureERK Inhibitor II (Active) Negative Control (Target)
Common Name FR180204FR180209
CAS Number 865362-74-91177970-73-8
Formula C₁₈H₁₃N₇C₁₈H₁₂N₆O
Structure PyrazolopyridazinaminePyrazolopyridazine derivative
Biological Activity Potent ERK1/2 InhibitorAurora B / Chk2 Inhibitor (ERK Inactive)
Solubility DMSO (10 mg/mL)DMSO (10 mg/mL)
Hazard Class Irritant (Skin/Eye), ToxicTreat as Toxic/Bioactive

Core Directive: Treat FR180209 as a Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal drains or standard refuse.

Waste Stream Segregation Logic

Effective disposal requires separating the compound based on its physical state and solvent carrier. Use the following decision logic to categorize your waste.

DisposalLogic Start Waste Generation (FR180209) StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Lyophilized) StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Stock/Working Soln Trace Trace Contamination (Tips, Tubes) StateCheck->Trace Consumables BinSolid Solid Hazardous Waste (Tag: Toxic/Bioactive) Solid->BinSolid Sealed Container SolventCheck Solvent Type? Liquid->SolventCheck BinTrace Solid Biohazard/Chem (Yellow Bag/Bin) Trace->BinTrace DMSO DMSO / Ethanol (Organic) SolventCheck->DMSO >5% Organic Aqueous Aqueous Buffer (< 5% Organic) SolventCheck->Aqueous Mostly Water BinOrg Organic Solvent Waste (High BTU Incineration) DMSO->BinOrg BinAq Aqueous Hazardous Waste (Chemical Treatment) Aqueous->BinAq

Figure 1: Decision matrix for segregating FR180209 waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder)

Applicability: Expired vials, spilled powder, or residual solids.

  • Containment: Do not empty the vial. Keep the substance in its original glass/plastic container.

  • Secondary Containment: Place the original vial into a clear, sealable plastic bag (e.g., Ziploc) to prevent particulate dispersion if the glass breaks.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "FR180209 (ERK Inhibitor II Negative Control)"

    • Hazards: "Toxic, Irritant"

    • Constituents: "100% C₁₈H₁₂N₆O"

  • Disposal Action: Deposit into the Solid Chemical Waste Drum . This stream is typically routed for high-temperature incineration.

Protocol B: Liquid Waste (Stock Solutions in DMSO)

Applicability: 10 mM stock solutions, aliquots in DMSO.[1]

  • Segregation: Do NOT mix with aqueous acids or oxidizers. DMSO can react violently with strong acyl halides or oxidizers.

  • Collection: Transfer into a dedicated Organic Solvent Waste container (HDPE or Glass).

    • Note: If the solution contains halogenated solvents (e.g., Chloroform), use the "Halogenated" waste stream. If pure DMSO/Ethanol, use "Non-Halogenated."

  • Rinsing: Triple-rinse the empty stock vial with a small volume of compatible solvent (e.g., Ethanol). Add the rinsate to the organic waste container.

  • Disposal Action: Cap tightly. Request pickup for Fuel Blending/Incineration .

Protocol C: Trace Contaminated Consumables

Applicability: Pipette tips, Eppendorf tubes, weighing boats.

  • Evaporation (Optional): If tips contain residual volatile solvent, allow them to evaporate in a fume hood before disposal (if local EHS permits).

  • Collection: Place in a rigid, puncture-resistant container labeled "Chemically Contaminated Debris" .

    • Distinction: Do not use the "Biohazard" (Red Bag) stream unless the compound was used with infectious biological agents (cells/viruses). If used only with proteins/buffers, use the Chemical Debris stream.

  • Disposal Action: Incineration is the preferred method to destroy the pharmacophore.

Emergency Response (Spills)

  • Small Spill (< 10 mL/mg):

    • PPE: Wear nitrile gloves, lab coat, and safety glasses.

    • Absorb: Use a chemical spill pad or paper towels.

    • Clean: Wipe the area with 70% Ethanol or Isopropanol (FR180209 is soluble in organic solvents, poorly soluble in water).

    • Dispose: Place all cleanup materials into a sealed bag and treat as Solid Hazardous Waste .

  • Skin Exposure: Wash immediately with soap and copious amounts of water for 15 minutes. DMSO enhances skin permeability, potentially carrying the inhibitor into the bloodstream rapidly.

Regulatory & Compliance Context

  • US (RCRA): While FR180209 is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to its biological activity (Aurora B inhibition), it meets the criteria for a "characteristic" hazardous waste (toxicity) if tested, or simply by "generator knowledge" of its pharmacological potency.

  • EU (REACH): Dispose of in accordance with European Waste Catalogue (EWC) codes for organic chemicals consisting of or containing dangerous substances (e.g., 16 05 06*).

References

  • Merck/Calbiochem. (n.d.). ERK Inhibitor II, Negative Control (Cat.[2][1][3][4][5][6] No. 328008) Product Information. Retrieved from

  • BenchChem. (2025).[7] ERK Inhibitor II, Negative Control | CAS 1177970-73-8.[4][5][8] Retrieved from

  • Ohori, M., et al. (2005).[1] Identification of a selective ERK inhibitor and its negative control. Biochemical and Biophysical Research Communications, 336, 357.[1] (Establishes biological activity of FR180209 against Aurora B).

  • Santa Cruz Biotechnology. (n.d.). ERK Inhibitor II, Negative Control Safety Data Sheet. Retrieved from

Sources

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